molecular formula C15H14O6 B12441224 Dihydromicromelin B

Dihydromicromelin B

货号: B12441224
分子量: 290.27 g/mol
InChI 键: MBQNFMDTXFFAJQ-MLGYPOCJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydromicromelin B is a useful research compound. Its molecular formula is C15H14O6 and its molecular weight is 290.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H14O6

分子量

290.27 g/mol

IUPAC 名称

6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one

InChI

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12?,13?,14?,15-/m1/s1

InChI 键

MBQNFMDTXFFAJQ-MLGYPOCJSA-N

手性 SMILES

C[C@]12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC

规范 SMILES

CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC

产品来源

United States

Foundational & Exploratory

Unveiling Dihydromicromelin B: A Technical Guide to its Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378), a class of benzopyrone compounds widely distributed in the plant kingdom. It has been isolated from Micromelum integerrimum, a plant belonging to the Rutaceae family. Coumarins are known for their diverse pharmacological activities, and as such, this compound represents a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, based on available scientific literature.

Chemical Structure and Identification

This compound is chemically identified as 6-((1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxy-2H-chromen-2-one.[1] Its molecular formula is C15H14O6, and it has a molecular weight of 290.27 g/mol .[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 6-((1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxy-2H-chromen-2-one[1]
CAS Number 94285-06-0[1]
Molecular Formula C15H14O6[1]
Molecular Weight 290.27

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, some predicted properties are available.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Boiling Point 503.0 ± 50.0 °C
Density 1.472 ± 0.06 g/cm³
pKa 12.14 ± 0.60

Note: These values are computationally predicted and have not been experimentally verified.

Spectroscopic Data

At present, detailed public access to the experimental nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic data for this compound is not available in the searched resources. The structure was originally elucidated through spectroscopic methods, and this information would be found in the primary scientific literature reporting its isolation.

Isolation

This compound is a natural product isolated from the leaves of Micromelum integerrimum. The general procedure for isolating coumarins from plant material typically involves the following steps:

Figure 1: Generalized workflow for the isolation of coumarins.

A detailed, specific protocol for the isolation of this compound would require access to the original publication.

Biological Activity

Information regarding the specific biological activities of this compound is not extensively available in the public domain. However, the broader class of coumarins isolated from Micromelum species has been reported to exhibit various biological effects, including cytotoxic and antimicrobial activities. Further research is needed to determine the specific pharmacological profile of this compound.

Given the lack of specific signaling pathway information for this compound, a generalized diagram illustrating a potential mechanism of action for cytotoxic compounds is presented below for illustrative purposes.

Figure 2: Hypothetical signaling pathway for a cytotoxic compound.

Synthesis

Conclusion and Future Directions

This compound is a structurally interesting natural coumarin whose biological potential remains largely unexplored. This technical guide consolidates the currently available chemical information. To advance the understanding and potential application of this molecule, future research should focus on:

  • Re-isolation and full spectroscopic characterization: Obtaining comprehensive NMR, MS, IR, and UV data is essential for unambiguous identification and as a reference for synthetic efforts.

  • Total synthesis: Developing a robust synthetic pathway will provide access to larger quantities of the compound for in-depth biological evaluation.

  • Biological screening: A broad-based screening approach is needed to identify any significant pharmacological activities.

  • Mechanism of action studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

The information presented here serves as a foundational resource for researchers and professionals interested in the chemistry and potential therapeutic applications of this compound.

References

Dihydromicromelin B: A Potential Mediator of Traditional Medicine's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378) isolated from plants of the Micromelum genus, which have a rich history of use in traditional medicine across Asia. While direct scientific investigation into the specific bioactivities of this compound is limited, the well-documented therapeutic applications of Micromelum species for ailments such as inflammation, infections, and fever suggest that their constituent compounds, including this compound, possess significant pharmacological potential. This technical guide synthesizes the available information on the traditional uses of Micromelum plants, the known biological activities of closely related coumarins from this genus, and the inferred role of this compound. This document aims to provide a foundational resource for researchers and professionals in drug development by contextualizing the potential of this compound within the broader landscape of ethnopharmacology and natural product science.

Introduction: The Ethnobotanical Context of this compound

Plants of the Micromelum genus, belonging to the Rutaceae family, are integral to various traditional medicine systems. Micromelum integerrimum and Micromelum minutum are two notable species with a history of therapeutic use. Traditional applications of these plants are diverse, addressing a range of conditions:

  • Inflammatory Conditions: Decoctions and poultices made from the leaves and roots are traditionally used to alleviate symptoms of arthritis and rheumatism.[1]

  • Infections: The antimicrobial properties of Micromelum species are harnessed to treat skin irritations, scabies, and other infections.

  • Fever and Colds: The leaves are used as a febrifuge and to manage symptoms associated with the common cold.[1]

  • Digestive Ailments: Parts of the plant are used to address digestive issues.

The therapeutic efficacy of these traditional remedies is attributed to the complex interplay of their phytochemical constituents, among which coumarins are a prominent class. This compound, a specific coumarin found in these plants, is therefore of significant interest for its potential contribution to these medicinal properties.

Phytochemistry: Isolation and Characterization

This compound is a coumarin compound that has been isolated from various parts of Micromelum species. Its chemical identity is established by the following:

  • Chemical Formula: C₁₅H₁₄O₆

  • Molecular Weight: 290.27 g/mol

  • CAS Number: 94285-06-0

The isolation of this compound and other coumarins from Micromelum plants typically involves standard phytochemical techniques. A general workflow for such an isolation process is outlined below.

experimental_workflow plant_material Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., ethanol, chloroform) plant_material->extraction fractionation Partitioning & Fractionation extraction->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography purification Further Purification (e.g., HPLC) chromatography->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation coumarins Coumarins (e.g., from Micromelum) coumarins->nf_kb_activation Inhibition pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, cytokines) nf_kb_activation->pro_inflammatory_mediators inflammation Inflammation pro_inflammatory_mediators->inflammation

References

No Information Available on the Preliminary Cytotoxicity Screening of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and research databases did not yield any specific information regarding the preliminary cytotoxicity screening of Dihydromicromelin B.

Despite a thorough investigation for scholarly articles, experimental data, and established protocols related to the cytotoxic effects of this compound, no relevant results were found. Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of signaling pathways for this specific compound at this time.

The absence of information could indicate that this compound is a novel compound that has not yet been subjected to extensive cytotoxic evaluation, or that research on this particular substance has not been published in the accessible scientific domain.

Researchers, scientists, and drug development professionals interested in the cytotoxic potential of this compound would likely need to conduct foundational in vitro studies to generate the initial data. Such a preliminary screening would typically involve:

  • Acquisition and characterization of the compound.

  • Selection of a panel of relevant human cancer cell lines and normal cell lines for comparison.

  • Performing dose-response cytotoxicity assays (e.g., MTT, MTS, or LDH release assays) to determine key metrics such as the half-maximal inhibitory concentration (IC50).

  • Initial mechanistic studies to explore the mode of cell death (e.g., apoptosis, necrosis).

As new research is constantly emerging, it is recommended to monitor scientific databases for any future publications that may address the cytotoxic properties of this compound.

Unraveling the Anti-inflammatory Potential of Dihydromyricetin (DHM)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Initial Inquiry Note: This technical guide focuses on the anti-inflammatory properties of Dihydromyricetin (B1665482) (DHM), a well-researched flavonoid. The initial query for "Dihydromicromelin B" did not yield publicly available scientific literature regarding its anti-inflammatory activity. This compound is a natural product isolated from the Micromelum species. While other compounds from this genus, such as coumarins and flavonoids, have been noted for their anti-inflammatory potential, the data available for Dihydromyricetin (DHM) is substantially more extensive and aligned with the in-depth requirements of this guide. Given the similarity in nomenclature, it is plausible that DHM was the intended subject of interest.

Executive Summary

Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] By inhibiting these pathways, DHM effectively reduces the expression and production of pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with the anti-inflammatory effects of DHM.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the key quantitative findings from various studies, illustrating the dose-dependent anti-inflammatory effects of Dihydromyricetin.

Table 1: Inhibition of Pro-inflammatory Mediators by DHM in LPS-stimulated BV-2 Microglial Cells

MediatorDHM ConcentrationResultReference
Nitric Oxide (NO) Not specifiedMarked inhibition
iNOS (mRNA & protein) 20, 40, 80, 100 mg/LConcentration-dependent inhibition
COX-2 (mRNA & protein) 20, 40, 80, 100 mg/LConcentration-dependent inhibition
TNF-α (mRNA) 20, 40, 80, 100 mg/LConcentration-dependent suppression
IL-1β (mRNA) 20, 40, 80, 100 mg/LConcentration-dependent suppression
IL-6 (mRNA) 20, 40, 80, 100 mg/LConcentration-dependent suppression

Table 2: Effect of DHM on NF-κB and TLR4 Signaling Pathways in LPS-stimulated BV-2 Microglial Cells

Protein TargetDHM ConcentrationEffectReference
p-p65 Not specifiedAttenuated expression
p-IκBα Not specifiedAttenuated expression
TLR4 Not specifiedAttenuated expression
MyD88 Not specifiedAttenuated expression

Core Signaling Pathways Modulated by Dihydromyricetin

Dihydromyricetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.

DHM has been shown to intervene at multiple points in this pathway. It inhibits the phosphorylation of IKKα/β and the subsequent phosphorylation and degradation of IκBα. This action prevents the nuclear translocation of the active p65 subunit, thereby downregulating the expression of NF-κB target genes.

NF_kappaB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/β) MyD88->IKK_complex IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkBa_NFkB phosphorylates DHM Dihydromyricetin (DHM) DHM->TLR4 inhibits DHM->IKK_complex inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 (Active) IkBa_NFkB->NFkB releases Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Enzymes iNOS, COX-2 Transcription->Enzymes

DHM inhibits the TLR4/NF-κB signaling pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38 and JNK, are key regulators of cellular responses to external stresses, including inflammation. In the context of inflammation, activation of these kinases can lead to the expression of pro-inflammatory genes. Studies have indicated that DHM can suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, further contributing to its anti-inflammatory profile.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., P. acnes) TLR2 TLR2 Stimulus->TLR2 p38_MAPK p38 MAPK TLR2->p38_MAPK activates JNK JNK TLR2->JNK activates DHM Dihydromyricetin (DHM) DHM->p38_MAPK inhibits phosphorylation DHM->JNK inhibits phosphorylation p_p38 p-p38 p38_MAPK->p_p38 phosphorylation p_JNK p-JNK JNK->p_JNK phosphorylation AP1 AP-1 (Transcription Factor) p_p38->AP1 p_JNK->AP1 Transcription Gene Transcription AP1->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) Transcription->Cytokines

DHM suppresses MAPK (p38, JNK) phosphorylation.

Experimental Protocols

This section outlines the general methodologies employed in the cited research to evaluate the anti-inflammatory properties of Dihydromyricetin.

Cell Culture and Treatment
  • Cell Line: Murine microglial BV-2 cells or RAW264.7 macrophages are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of DHM (e.g., 20, 40, 80, 100 mg/L) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate.

    • After treatment with DHM and/or LPS, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

    • Incubate for approximately 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Reagent)
  • Principle: Measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix the supernatant with Griess reagent.

    • Incubate at room temperature for a short period (e.g., 10-15 minutes).

    • Measure the absorbance at approximately 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR)
  • Principle: Measures the expression levels of specific messenger RNA (mRNA) to quantify gene expression.

  • Procedure:

    • RNA Extraction: Isolate total RNA from the treated cells using a commercial kit (e.g., TRIzol reagent).

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • PCR Amplification: Perform real-time PCR using the synthesized cDNA, gene-specific primers (for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

    • Analysis: Quantify the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.

Western Blot Analysis
  • Principle: Detects and quantifies specific proteins in a sample.

  • Procedure:

    • Protein Extraction: Lyse the treated cells to extract total protein.

    • Protein Quantification: Determine protein concentration using a method like the BCA assay.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a solution like 5% non-fat milk to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, TLR4, iNOS, COX-2, β-actin).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Experimental_Workflow cluster_supernatant cluster_cell start Start: Cell Culture (e.g., BV-2, RAW264.7) treatment Treatment 1. Pre-treat with DHM 2. Stimulate with LPS start->treatment harvest Harvest Cells & Supernatant treatment->harvest supernatant_analysis Supernatant Analysis harvest->supernatant_analysis supernatant cell_analysis Cellular Analysis harvest->cell_analysis cells griess Griess Assay (NO Production) supernatant_analysis->griess mtt MTT Assay (Cell Viability) cell_analysis->mtt rna RNA Extraction -> qRT-PCR (Gene Expression) cell_analysis->rna protein Protein Extraction -> Western Blot (Protein Expression) cell_analysis->protein

General workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

Dihydromyricetin has robustly demonstrated its potential as a potent anti-inflammatory agent. The collective evidence points to its ability to suppress key inflammatory pathways, NF-κB and MAPK, thereby reducing the production of a wide array of inflammatory mediators. The data presented in this guide underscore its therapeutic potential for inflammatory diseases.

For drug development professionals, future research should focus on enhancing the bioavailability of DHM, which is a known challenge for flavonoids. Further investigation into its effects in more complex, chronic in vivo models of inflammation is warranted to fully elucidate its clinical utility. The detailed protocols and pathway analyses provided herein offer a solid foundation for such advanced preclinical and clinical investigations.

References

Dihydromicromelin B in Micromelum Species: A Technical Guide to Natural Abundance and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The coumarin (B35378) dihydromicromelin B, a natural product found within the genus Micromelum, has garnered interest for its potential bioactivities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound in Micromelum species, detailed experimental protocols for its analysis, and an exploration of potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound has been identified as a constituent of several Micromelum species, primarily isolated from the leaves. While its presence is confirmed, quantitative data on its natural abundance remains limited in publicly available literature. The concentration of this compound can be influenced by various factors, including the specific Micromelum species, geographical location, time of harvest, and the plant part utilized for extraction.

Based on existing phytochemical studies, this compound has been isolated from the following species:

  • Micromelum minutum : Found in the leaves. One study reported the isolation of a mixture of dihydromicromelin A and this compound from an ethyl acetate (B1210297) extract of the leaves.[1]

  • Micromelum integerrimum : Identified in the leaves of this species.[2]

To facilitate comparative analysis, the following table summarizes the reported occurrences of this compound. It is important to note the absence of specific yield or concentration data in the cited literature.

Micromelum SpeciesPlant PartExtraction SolventIsolated Compound(s)Quantitative DataReference
Micromelum minutumLeavesEthyl AcetateMixture of Dihydromicromelin A and this compoundNot Reported[1]
Micromelum integerrimumLeavesNot SpecifiedThis compoundNot Reported[2]

Experimental Protocols

General Workflow for Isolation and Quantification

The isolation and quantification of this compound from Micromelum species typically involves a multi-step process. The following diagram illustrates a general experimental workflow, from sample preparation to analysis.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Plant_Material Micromelum Plant Material (e.g., Leaves) Drying Drying (Air or Oven) Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Maceration with Ethyl Acetate) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography HPLC_UPLC HPLC/UPLC-UV/MS Analysis Crude_Extract->HPLC_UPLC Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purified_Fractions Purified Fractions TLC_Analysis->Purified_Fractions Purified_Fractions->HPLC_UPLC Quantification Quantification HPLC_UPLC->Quantification Structure_Elucidation Structure Elucidation (NMR, HRMS) HPLC_UPLC->Structure_Elucidation

General workflow for this compound analysis.
Detailed Methodologies

2.2.1. Extraction of this compound from Micromelum minutum Leaves

This protocol is adapted from a study that successfully isolated a mixture containing this compound.[1]

  • Plant Material Preparation: Collect fresh leaves of Micromelum minutum. Air-dry the leaves at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Maceration: Macerate the powdered leaves sequentially with n-hexane and then ethyl acetate. For each solvent, soak the plant material for a period of 24-48 hours at room temperature with occasional agitation.

  • Filtration and Concentration: After each maceration step, filter the solvent to remove the plant debris. Concentrate the ethyl acetate filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

  • Column Chromatography: Subject the crude ethyl acetate extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of n-hexane and ethyl acetate.

  • Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions that show similar TLC profiles.

  • Isolation: Further purify the fractions containing the compound of interest using preparative TLC or repeated column chromatography to yield a mixture of dihydromicromelin A and B.

2.2.2. Quantitative Analysis by UPLC-HRMS

While a specific quantitative method for this compound is not available, the following protocol is adapted from a study on the analysis of coumarins in Micromelum falcatum and can be optimized for this compound.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a High-Resolution Mass Spectrometer (HRMS) is recommended for accurate quantification.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient Program: A linear gradient starting from 5-10% B to 90-95% B over a suitable time, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan mode for initial identification and targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for quantification.

    • Capillary Voltage: 3.0-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

  • Quantification:

    • Prepare a standard stock solution of purified this compound of a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards into the UPLC-HRMS system to generate a calibration curve by plotting the peak area against the concentration.

    • Prepare the Micromelum extracts at a known concentration and inject them into the system.

    • Determine the concentration of this compound in the extracts by interpolating their peak areas on the calibration curve.

Potential Signaling Pathways and Biological Activities

Direct studies on the signaling pathways affected by this compound are currently lacking in the scientific literature. However, an initial study on the bioactivity of a mixture containing dihydromicromelin A and B showed no activity against MCF-7 and 4T1 breast cancer cell lines. This suggests that, at the tested concentrations, it may not have significant cytotoxic effects on these particular cell lines.

To infer potential areas of investigation, it is useful to consider the biological activities of other coumarins isolated from Micromelum species. Many coumarins from this genus have been reported to possess anti-inflammatory and cytotoxic properties. For instance, some coumarins from Micromelum falcatum have been evaluated for their anti-inflammatory properties by measuring the inhibition of the pro-inflammatory mediator NF-κB.

Given this context, a plausible area of future research would be to investigate the effect of this compound on inflammatory signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be a target for investigation.

potential_signaling_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK MyD88-dependent pathway NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Activation (p65/p50) NFkB_Inhibition->NFkB_Activation releases Nucleus Nucleus NFkB_Activation->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression promotes Dihydromicromelin_B This compound (Hypothesized) Dihydromicromelin_B->IKK Potential Inhibition

Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a recognized constituent of Micromelum minutum and Micromelum integerrimum. However, a significant knowledge gap exists concerning its natural abundance and specific biological activities. The development and validation of a robust analytical method, such as the adapted UPLC-HRMS protocol described herein, is a critical next step for accurate quantification in various Micromelum species and different plant parts.

Future research should focus on:

  • Quantitative surveys: Determining the concentration of this compound in a wider range of Micromelum species and under different environmental conditions.

  • Pharmacological screening: A broader screening of the bioactivities of purified this compound, particularly focusing on anti-inflammatory, anti-viral, and anti-cancer properties, is warranted.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its potential therapeutic applications.

This technical guide provides a foundation for future investigations into this compound, a promising natural product from the Micromelum genus.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Dihydromicromelin B from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has been isolated from plants of the Micromelum genus, particularly Micromelum minutum. Coumarins are a class of secondary metabolites known for their diverse pharmacological activities. This document provides a detailed protocol for the isolation of this compound from plant material, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology is based on established phytochemical techniques, including solvent extraction and multi-step chromatography.

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram. The process begins with the extraction of the plant material, followed by a series of chromatographic steps to purify the target compound.

Isolation_Workflow PlantMaterial Dried and Powdered Plant Material (e.g., Micromelum minutum stems) Extraction Maceration with Acetone (B3395972) PlantMaterial->Extraction FiltrationConcentration Filtration and Concentration (Rotary Evaporation) Extraction->FiltrationConcentration CrudeExtract Crude Acetone Extract FiltrationConcentration->CrudeExtract ColumnChromatography Silica (B1680970) Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection and TLC Analysis ColumnChromatography->FractionCollection CombinedFractions Combination of Fractions Containing this compound FractionCollection->CombinedFractions PreparativeTLC Preparative Thin-Layer Chromatography (pTLC) CombinedFractions->PreparativeTLC IsolatedCompound Isolated this compound PreparativeTLC->IsolatedCompound SpectroscopicAnalysis Spectroscopic Analysis (NMR, MS) IsolatedCompound->SpectroscopicAnalysis FinalProduct Pure this compound SpectroscopicAnalysis->FinalProduct

Caption: Workflow for the isolation of this compound.

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound.

1. Plant Material Preparation:

  • Obtain the desired plant part, for instance, the stems of Micromelum minutum.

  • Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in acetone at room temperature. A common ratio is 1 kg of plant material to 5 L of acetone.

  • Allow the mixture to stand for 48-72 hours with occasional stirring.

  • Filter the extract through cheesecloth or filter paper to remove the solid plant material.

  • Repeat the extraction process two more times with fresh acetone to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.

3. Chromatographic Purification:

a. Silica Gel Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as hexane (B92381).

  • Adsorb the crude acetone extract onto a small amount of silica gel to create a dry slurry.

  • Load the slurry onto the top of the prepared column.

  • Elute the column with a gradient of hexane and acetone, starting with 100% hexane and gradually increasing the polarity by adding acetone. A suggested gradient is as follows:

    • Hexane (100%)

    • Hexane:Acetone (9:1)

    • Hexane:Acetone (8:2)

    • Hexane:Acetone (7:3)

    • Hexane:Acetone (1:1)

    • Acetone (100%)

  • Collect fractions of a consistent volume (e.g., 50 mL or 100 mL).

  • Monitor the fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 7:3) and visualize under UV light (254 nm and 365 nm).

  • Combine the fractions that show spots corresponding to coumarins. This compound is often found in fractions eluted with mid-polarity solvent mixtures. It has been reported to co-elute with Dihydromicromelin A.

b. Preparative Thin-Layer Chromatography (pTLC):

  • Concentrate the combined fractions containing the mixture of Dihydromicromelin A and B.

  • Apply the concentrated sample as a band onto a preparative TLC plate (silica gel GF254).

  • Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol, 98:2 or Toluene:Ethyl Acetate, 8:2).

  • Visualize the separated bands under UV light.

  • Carefully scrape the band corresponding to this compound from the plate.

  • Elute the compound from the silica gel with a polar solvent such as acetone or methanol.

  • Filter the solution to remove the silica gel and concentrate the filtrate to obtain the purified this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the structure.

Data Presentation

The following table summarizes the quantitative data that should be recorded during the isolation process. The values provided are illustrative and will vary depending on the plant material and experimental conditions.

ParameterValueUnitNotes
Extraction
Weight of Dried Plant Material1.0kgStems of Micromelum minutum
Volume of Acetone (total)15L3 x 5 L extractions
Yield of Crude Extract50gExample value
% Yield of Crude Extract5.0% (w/w)(Weight of crude extract / Weight of dried plant material) x 100
Column Chromatography
Weight of Crude Extract Loaded45g
Weight of Combined Fractions5gFractions containing the target compound mixture
Preparative TLC
Weight of Combined Fractions Loaded1g
Yield of this compound15mgExample value
Final Product
Purity>95%Determined by HPLC or NMR
Overall Yield0.0015% (w/w)(Weight of pure compound / Weight of dried plant material) x 100

Logical Relationships in Purification

The purification of this compound follows a logical progression from a complex mixture to a pure compound, as illustrated below.

Purification_Logic CrudeExtract Crude Extract (High Complexity) ColumnFractions Column Chromatography Fractions (Reduced Complexity) CrudeExtract->ColumnFractions Polarity-based Separation pTLC_Band pTLC Band (Low Complexity) ColumnFractions->pTLC_Band Higher Resolution Separation PureCompound Pure this compound (Single Component) pTLC_Band->PureCompound Isolation

Caption: Logical flow of purification from crude extract to pure compound.

Application Notes and Protocols for the Use of Dihydromicromelin B in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for Dihydromicromelin B, this document provides application notes and protocols based on the well-characterized, structurally related flavonoid, Dihydromyricetin (DHM). DHM shares a similar polyhydroxylated structure and is also a natural product with known anticancer and anti-inflammatory properties. The methodologies and expected outcomes described herein for DHM are intended to serve as a comprehensive guide for researchers initiating studies with this compound. It is recommended that researchers perform dose-response studies to determine the optimal concentrations for this compound in their specific cell models.

Introduction to this compound and its Potential Applications

This compound is a natural coumarin (B35378) isolated from plants of the Micromelum genus. While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds from Micromelum species have demonstrated cytotoxic and antitumor activities. For instance, Micromelin has shown antileukemic activity.[1] This suggests that this compound holds potential as a bioactive compound for investigation in various cell-based assays, particularly in the context of cancer research.

Based on the activities of the related compound Dihydromyricetin (DHM), this compound may be explored for its effects on:

  • Cell proliferation and viability in cancer cell lines.

  • Induction of apoptosis (programmed cell death).

  • Modulation of key signaling pathways involved in cancer progression, such as NF-κB and other proliferative pathways.[2][3]

  • Anti-inflammatory responses.[4]

These application notes provide a framework for the initial characterization of this compound in a cell culture setting.

Quantitative Data Summary (Based on Dihydromyricetin - DHM)

The following tables summarize quantitative data obtained from studies on Dihydromyricetin (DHM) to provide a reference for expected effective concentrations and outcomes when designing experiments with this compound.

Table 1: Cytotoxicity of Dihydromyricetin (DHM) in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
Hep3BHepatocellular CarcinomaCCK-8Approx. 3024[5]
JARChoriocarcinomaMTTApprox. 18748[6]
CNE-2Nasopharyngeal CarcinomaCCK-8Dose-dependent inhibition24, 48, 72[3]
K562LeukemiaNot Specified16.9Not Specified[7][8]
A549Lung AdenocarcinomaNot Specified10.1Not Specified[1][7]

Table 2: Effects of Dihydromyricetin (DHM) on Cell Cycle and Apoptosis

Cell LineEffectMethodConcentration (µM)OutcomeReference
JARCell Cycle ArrestFlow Cytometry125, 187, 312G2/M phase arrest[6]
Hep3BApoptosis InductionFlow CytometryNot SpecifiedSignificant increase in apoptosis[9]
CNE-2Apoptosis InductionFlow CytometryDose-dependentIncreased apoptosis[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/WST-1)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[1]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • Appropriate cell line and complete culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (to include floating apoptotic cells). Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB.

Materials:

  • This compound

  • 6-well cell culture plates

  • Appropriate cell line and complete culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-p-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound stock solution (in DMSO) prep_cells Culture and seed cells in appropriate plates treatment Treat cells with varying concentrations of this compound prep_cells->treatment incubation Incubate for defined period (e.g., 24, 48, 72h) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT / WST-1) assays->viability apoptosis Apoptosis (Flow Cytometry) assays->apoptosis western Protein Expression (Western Blot) assays->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_quant Analyze Protein Levels western->protein_quant

Caption: General experimental workflow for evaluating this compound.

Potential Signaling Pathway (Based on DHM)

G DHM This compound (Hypothesized) PLC PLC DHM->PLC Activates IKK IKK DHM->IKK Inhibits CaMKK CaMKK PLC->CaMKK Activates AMPK AMPK CaMKK->AMPK Activates Apoptosis Apoptosis AMPK->Apoptosis Promotes IkappaB IκBα IKK->IkappaB Inhibits Phosphorylation NFkB NF-κB (p65/p50) IkappaB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Proliferation Cell Proliferation NFkB->Proliferation Promotes Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Transcription->Proliferation Promotes

Caption: Hypothesized signaling pathways modulated by this compound.

References

Application Note: Dihydromicromelin B as a Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378) derivative isolated from the plant family Rutaceae. As with many natural products, accurate and reproducible quantification is essential for research and development, particularly in the fields of phytochemistry, pharmacology, and drug discovery. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of chemical compounds. This application note provides a detailed protocol for the use of this compound as a reference standard for HPLC analysis. The methodologies described herein are intended to serve as a guide for researchers to establish their own validated analytical methods for the quantification of this compound in various sample matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₆[1]
Molecular Weight290.27 g/mol [1]
CAS Number94285-06-0
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, Methanol (B129727), Ethanol[2]
StorageStore at -20°C for long-term stability[2]

Experimental Protocols

Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Micropipettes

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and transfer it to a 1 mL volumetric flask. Dissolve the compound in a minimal amount of DMSO (e.g., 50 µL) and then bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Method

The following HPLC method is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% to 30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 320 nm (based on typical coumarin absorbance)
Injection Volume 10 µL
Method Validation Parameters (Hypothetical Data)

Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters are summarized in Table 2.

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time Approximately 15.2 min

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve Dissolve in DMSO & Methanol (Stock) Standard->Dissolve Dilute Serial Dilution (Working Standards) Dissolve->Dilute Filter Filter Samples & Standards Dilute->Filter Sample Sample Extraction (if applicable) Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254/320 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Standard This compound Reference Standard Analysis HPLC Analysis Standard->Analysis Method Validated HPLC Method Method->Analysis Data Accurate & Precise Quantitative Data Analysis->Data Quality Quality Control of Natural Products Analysis->Quality Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates DihydromicromelinB This compound DihydromicromelinB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

References

Application of Dihydromicromelin B and Related Compounds in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive literature searches did not yield specific information on the anti-cancer applications of a compound named "Dihydromicromelin B." It is plausible that this name is a misspelling or a very rare derivative. However, significant research exists on the anti-cancer properties of Micromelin and other compounds isolated from the plant genus Micromelum, particularly Micromelum minutum. This document will focus on the available data for these related compounds as a potential proxy for the user's interest.

Introduction

Natural products are a significant source of novel anti-cancer agents. The genus Micromelum, belonging to the Rutaceae family, has been identified as a source of various bioactive coumarins with cytotoxic properties against several cancer cell lines. While data on "this compound" is unavailable, compounds such as Micromelin, Murrangatin, and Microminutin, isolated from Micromelum minutum, have demonstrated notable anti-cancer potential in preclinical studies. These compounds warrant further investigation to understand their mechanisms of action and therapeutic potential.

Quantitative Data: Cytotoxic Activities of Compounds from Micromelum minutum

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various compounds isolated from Micromelum minutum against a range of human cancer cell lines.

Compound/ExtractCancer Cell LineCell Line TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
Micromelin KKU-100Cholangiocarcinoma9.2-[1][2]
Microminutin KKU-100Cholangiocarcinoma1.719-[1][2]
Murrangatin KKU-100Cholangiocarcinoma2.9-[1]
Minumicrolin KKU-100Cholangiocarcinoma10.2-
Scopoletin KKU-100Cholangiocarcinoma19.2-
Clauslactone E SBC3Lung Adenocarcinoma-3.7
A549Lung Adenocarcinoma-10.4
K562Leukemia-12.1
K562/ADMLeukemia-10.8
Minutin B SBC3Lung Adenocarcinoma-9.6
A549Lung Adenocarcinoma-17.5
K562Leukemia-8.7
K562/ADMLeukemia-6.7
8-hydroxyisocapnolactone-2',3'-diol HeLaCervical Cancer6.9-
HepG2Liver Cancer5.9-
Chloroform extract of leaves CEM-SST-lymphoblastic leukemia4.2-
Chloroform extract of bark CEM-SST-lymphoblastic leukemia13.7-
Hexane Extract (HEM) MCF-7Breast Cancer148-
4T1Breast Cancer87-
Ethyl Acetate Extract (EEM) MCF-7Breast Cancer185-
4T1Breast Cancer170-

Experimental Protocols

Detailed experimental protocols for the specific studies on Micromelum compounds are not fully available in the reviewed literature. However, a standard protocol for assessing the cytotoxic activity of a compound using the MTT assay is provided below. This is a common preliminary assay in anti-cancer drug discovery.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (e.g., Micromelin) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Visualizations

While the precise signaling pathways affected by Micromelin and other Micromelum-derived coumarins have not been fully elucidated in the available literature, apoptosis (programmed cell death) is a common mechanism of action for natural anti-cancer compounds. A generalized diagram of an intrinsic apoptosis pathway is presented below.

Apoptosis_Pathway cluster_stimulus Anti-Cancer Compound cluster_mitochondrion Mitochondrial Response cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Compound e.g., Micromelin Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Compound->Bax activates CytoC Cytochrome c Bax->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Caspase-9 Casp9->Apoptosome recruited to Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis executes Apoptosome->Casp3 activates

Caption: Generalized intrinsic apoptosis pathway often targeted by natural anti-cancer compounds.

Experimental Workflow

The general workflow for screening natural products for anti-cancer activity is depicted below.

Experimental_Workflow A Plant Material Collection (e.g., Micromelum minutum) B Extraction and Fractionation A->B C In Vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Bioassay-Guided Isolation of Active Compounds C->D E Structural Elucidation (NMR, Mass Spectrometry) D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F G In Vivo Animal Studies F->G H Lead Compound Optimization G->H

Caption: General workflow for natural product-based anti-cancer drug discovery.

Conclusion and Future Directions

While "this compound" remains an uncharacterized compound in the context of anti-cancer research, the Micromelum genus, and specifically Micromelum minutum, is a promising source of cytotoxic coumarins. Compounds like Micromelin, Microminutin, and others have demonstrated potent activity against various cancer cell lines in vitro. Future research should focus on:

  • Isolation and characterization of other potentially active compounds from Micromelum species.

  • Elucidation of the specific molecular mechanisms of action for the most potent compounds, including their effects on key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

  • In vivo studies to evaluate the efficacy and safety of these compounds in animal models of cancer.

  • Structure-activity relationship (SAR) studies to potentially synthesize more potent and selective analogs.

These steps will be crucial in determining the therapeutic potential of these natural products as novel anti-cancer agents.

References

Application Notes: Investigating the Pro-Apoptotic Potential of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Current Status of Dihydromicromelin B

Extensive literature searches did not yield specific data on the activity of This compound in inducing apoptosis in cancer cells. This compound is a natural product found in plants of the Micromelum genus, but its specific biological activities, particularly concerning apoptosis, remain largely uncharacterized in published scientific literature.

However, related compounds from the same genus have shown cytotoxic effects. For instance, the parent compound, Micromelin (B228078) , has demonstrated cytotoxicity against the cholangiocarcinoma cell line KKU-100 with an IC50 value of 9.2 µg/mL.[1] Another study noted that micromelin was among the active coumarins isolated from Micromelum integerrimum with demonstrated antitumor activities.[2]

Given the lack of specific data for this compound, this document provides a set of generalized protocols and application notes. These are intended to serve as a comprehensive guide for researchers aiming to investigate the potential of a novel or uncharacterized compound, such as this compound, to induce apoptosis in cancer cells.

General Experimental Workflow

The following workflow outlines the standard experimental progression for assessing the anti-cancer and pro-apoptotic activity of a novel compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action A Treat Cancer Cell Lines with Compound (Dose-Response) B Cell Viability Assay (e.g., MTT, CCK-8) A->B C Calculate IC50 Value B->C D Treat Cells at IC50 Concentration C->D Determine Treatment Dose E Apoptosis Assay (Annexin V / PI Staining) D->E G Protein Lysate Preparation D->G F Flow Cytometry Analysis E->F H Western Blot Analysis (Caspases, Bcl-2 family) G->H I Identify Signaling Pathway H->I

Caption: General experimental workflow for evaluating a novel compound.

Data Presentation Tables

Quantitative data from the proposed experiments should be organized for clarity and comparison. The following tables serve as templates for data recording.

Table 1: Cytotoxicity of Compound (this compound) on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
e.g., MCF-7Breast48
e.g., A549Lung48
e.g., HCT116Colon48
e.g., HepG2Liver48

Table 2: Effect of Compound (this compound) on Apoptosis Induction

Cell LineTreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
e.g., HCT116Control (DMSO)0
e.g., HCT116CompoundIC50
e.g., HCT116Staurosporine1

Table 3: Modulation of Apoptosis-Related Protein Expression

ProteinTreatmentFold Change (vs. Control)Description
Bax Compound (IC50)Pro-apoptotic
Bcl-2 Compound (IC50)Anti-apoptotic
Bax/Bcl-2 Ratio Compound (IC50)Apoptotic Index
Cleaved Caspase-3 Compound (IC50)Executioner Caspase
Cleaved PARP Compound (IC50)Apoptosis Marker

Hypothetical Signaling Pathway

A common mechanism by which novel compounds induce apoptosis is through the intrinsic or mitochondrial pathway. This involves altering the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Compound This compound (Hypothetical) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP CytC Cytochrome C Release Mito->CytC CytC->Casp9

Caption: Hypothetical intrinsic apoptosis pathway for a novel compound.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO diluted to the highest concentration used for the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with this compound at the predetermined IC50 concentration for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the supernatant) and the detached cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of this compound on the expression levels of key pro- and anti-apoptotic proteins.

Materials:

  • Treated cell pellets (from Protocol 2, Step 1)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot running and transfer apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dihydyromicromelin B and Related Prenylated Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dihydromicromelin B and other prenylated coumarins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their target compounds.

Frequently Asked Questions (FAQs)

Q1: My Pechmann condensation to form the initial coumarin (B35378) ring is giving a low yield. What are the common causes and solutions?

A1: Low yields in Pechmann condensations are a frequent issue, often stemming from suboptimal reaction conditions. Here are key factors to consider:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. For less reactive phenols, stronger acids like sulfuric acid or methanesulfonic acid are often necessary. If you are using a milder catalyst like Amberlyst-15 or a Lewis acid (e.g., AlCl₃), consider switching to a stronger Brønsted acid.

  • Reaction Temperature: Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of starting materials or products. It is crucial to optimize the temperature for your specific substrate. For many phenols, heating is required to drive the reaction to completion.

  • Substrate Reactivity: The electronic nature of the phenol (B47542) substrate significantly impacts the reaction rate. Phenols with electron-donating groups (e.g., hydroxyl, methoxy) are more reactive and can often react under milder conditions. If your phenol has electron-withdrawing groups, you will likely need harsher conditions (stronger acid, higher temperature) to achieve a good yield.

  • Water Removal: The Pechmann condensation is a dehydration reaction. Ensuring that water is effectively removed from the reaction mixture can help drive the equilibrium towards the product. Using a Dean-Stark trap or a drying agent compatible with the reaction conditions can be beneficial.

Q2: I am observing the formation of multiple products in my Claisen rearrangement of a prenylated aryl ether. How can I improve the regioselectivity?

A2: The Claisen rearrangement of O-prenylated phenols can lead to a mixture of ortho- and para-prenylated products. Controlling this regioselectivity is a common challenge.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents often favor the ortho-rearranged product. Experimenting with different solvents, from non-polar (e.g., toluene, xylene) to more polar aprotic solvents (e.g., DMF, NMP), can help optimize the desired regioselectivity.

  • Lewis Acids: The use of a Lewis acid catalyst can significantly influence the regioselectivity of the Claisen rearrangement. Chiral Lewis acids have even been used to achieve enantioselective para-Claisen rearrangements. Experimenting with different Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) and their stoichiometry is recommended.

  • Temperature: The reaction temperature can affect the product distribution. It is advisable to screen a range of temperatures to find the optimal conditions for the desired isomer.

Q3: During the workup of my reaction, I'm struggling with the removal of the high-boiling point solvent used in a high-temperature reaction (e.g., diphenyl ether). What is the best approach?

A3: High-boiling solvents like diphenyl ether are often necessary for high-temperature reactions but can be challenging to remove.

  • Column Chromatography: A common and effective method is to directly load the reaction mixture onto a silica (B1680970) gel column. The high-boiling solvent can be washed off with a non-polar eluent like hexanes before eluting the desired product with a more polar solvent system.

  • Vacuum Distillation: If your product is thermally stable, high-vacuum distillation can be used to remove the solvent. However, this may not be suitable for all compounds.

  • Solvent Extraction: While less effective for highly soluble solvents like diphenyl ether, a series of extractions with an immiscible, lower-boiling point solvent might help reduce the bulk of the high-boiling solvent before purification.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound and related prenylated coumarins, with a focus on a cascade reaction involving Wittig and Claisen rearrangements.

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting aldehyde in the Wittig reaction. 1. Inactive Wittig reagent. 2. Insufficient reaction temperature or time. 3. Steric hindrance around the aldehyde.1. Prepare the Wittig reagent fresh or test its activity on a known reactive aldehyde. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. If sterically hindered, consider using a more reactive phosphonium (B103445) ylide or alternative olefination methods.
Formation of multiple rearranged products (isomers) during the Claisen rearrangement. 1. Lack of regioselectivity in the rearrangement. 2. Subsequent Cope rearrangement leading to other isomers.1. Screen different solvents and Lewis acid catalysts to favor the desired isomer. 2. Optimize the reaction time and temperature; shorter reaction times might favor the initial Claisen product over subsequent rearrangements.
Low yield of the final diprenylated coumarin. 1. Incomplete Wittig reaction. 2. Inefficient Claisen/Cope rearrangements. 3. Product decomposition at high temperatures. 4. Loss of product during purification.1. Ensure the Wittig reaction goes to completion before proceeding. 2. Optimize the temperature and reaction time for the rearrangement cascade. 3. Consider using a lower boiling point solvent if possible, or minimize the time at very high temperatures. 4. Use careful column chromatography for purification, as described in the experimental protocol.
Difficulty in purifying the final product from the reaction mixture. 1. Presence of high-boiling point solvent (e.g., diphenyl ether). 2. Formation of closely related isomers with similar polarities.1. Follow the purification protocol of loading the crude mixture onto a silica column and eluting the solvent with hexanes first. 2. Use a high-performance flash chromatography system or prepare analytical samples by preparative TLC or HPLC for better separation.

Experimental Protocols

The following is a detailed methodology for a one-pot synthesis of diprenylated coumarins, which is highly relevant for the synthesis of this compound analogues.

One-Pot Synthesis of Gravelliferone (a diprenylated coumarin)

This protocol describes a cascade Wittig reaction followed by double Claisen and Cope rearrangements.

Starting Material: 2,4-diprenyloxybenzaldehyde.

Reagents:

Procedure:

  • A solution of 2,4-diprenyloxybenzaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.2 mmol) in diphenyl ether (5 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux for 4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The crude reaction mixture is directly loaded onto a silica gel column.

  • The diphenyl ether is first removed by eluting with hexanes.

  • The products are then eluted using a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 1% and gradually increasing to 10%).

  • Fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified diprenylated coumarin.

Data Presentation

Reaction Key Parameters Reported Yield Reference
Pechmann CondensationPhenol, β-ketoester, Acid CatalystVaries widely (30-95%) depending on substrate and conditions.General Knowledge
Claisen RearrangementO-prenylated phenol, Heat/Lewis AcidVaries depending on regioselectivity and side reactions.General Knowledge
One-pot Gravelliferone Synthesis2,4-diprenyloxybenzaldehyde, Wittig reagent, Diphenyl ether, Reflux 4hGravelliferone: ~30-40%Based on related syntheses

Visualizations

Logical Workflow for the One-Pot Synthesis of Diprenylated Coumarins

G start Start: 2,4-diprenyloxybenzaldehyde wittig Wittig Reaction + (Carbethoxymethylene)triphenylphosphorane start->wittig intermediate Intermediate: 2',4'-diprenyloxy ethyl cinnamate wittig->intermediate rearrangement Cascade Rearrangement (Claisen & Cope) intermediate->rearrangement product Final Product: Diprenylated Coumarin (e.g., Gravelliferone) rearrangement->product purification Purification (Column Chromatography) product->purification end End purification->end

Caption: Workflow for the one-pot synthesis of diprenylated coumarins.

Troubleshooting Logic for Low Yield in Pechmann Condensation

G start Problem: Low Yield in Pechmann Condensation check_catalyst Check Acid Catalyst (Type & Concentration) start->check_catalyst check_temp Check Reaction Temperature start->check_temp check_substrate Evaluate Substrate Reactivity start->check_substrate check_water Consider Water Removal start->check_water solution_catalyst Solution: Use stronger acid or optimize concentration check_catalyst->solution_catalyst solution_temp Solution: Optimize temperature (increase if needed) check_temp->solution_temp solution_substrate Solution: Use harsher conditions for deactivated phenols check_substrate->solution_substrate solution_water Solution: Use Dean-Stark or drying agent check_water->solution_water

Caption: Troubleshooting low yield in Pechmann condensation.

Dihydromicromelin B solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Dihydromicromelin B in aqueous solutions.

General Information

This compound is a natural furanocoumarin compound with demonstrated biological activities. Like many coumarins, it is a lipophilic molecule with poor solubility in aqueous solutions, which can present challenges in experimental setups, particularly for in vitro and in vivo studies. Proper handling and solubilization techniques are crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is sparingly soluble in aqueous solutions like water or physiological buffers. It is, however, soluble in organic solvents.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, chloroform, and dichloromethane. For biological experiments, DMSO is the most commonly used solvent to prepare concentrated stock solutions.

Q3: I have purchased this compound as a solid. How should I prepare a stock solution?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution is a common starting point. Store the stock solution at -20°C or -80°C for long-term stability. Several suppliers offer this compound pre-dissolved in DMSO.[1]

Q4: Can I use the DMSO stock solution directly in my aqueous experimental medium (e.g., cell culture medium, buffer)?

A4: Yes, but with caution. You will need to dilute the DMSO stock solution into your aqueous medium to achieve the desired final concentration of this compound. It is critical to ensure the final concentration of DMSO in your experimental setup is low enough to not affect the biological system.

Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A5: The tolerance to DMSO varies between cell lines.[2] However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[3] Many researchers aim for a final concentration of 0.1% or lower to minimize any potential solvent-induced artifacts.[2][4] It is always best practice to perform a vehicle control experiment (medium with the same final concentration of DMSO but without this compound) to assess the effect of the solvent on your specific assay.

Q6: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. What should I do?

A6: Precipitation upon dilution is a common issue with hydrophobic compounds. This indicates that the aqueous solubility of this compound has been exceeded. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Media

This is the most common problem encountered. The following steps can help you troubleshoot and resolve this issue.

Step 1: Check and Optimize Final DMSO Concentration

  • Initial Check: Ensure your final DMSO concentration is within a tolerable range for your experiment (ideally ≤ 0.5%).

  • Increase Co-solvent Concentration: If your experimental system allows, you might be able to slightly increase the final DMSO concentration. However, you must validate the tolerance of your system (e.g., cells) to this higher DMSO concentration.

Step 2: Modify the Dilution Protocol

  • Gradual Addition: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock solution dropwise to the buffer while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Intermediate Dilution: Consider a two-step dilution. First, dilute the 100% DMSO stock into a smaller volume of aqueous buffer to create an intermediate solution with a higher DMSO concentration (e.g., 5-10% DMSO). Then, further dilute this intermediate solution to your final desired concentration.

Step 3: Utilize Solubilizing Excipients

If optimizing the co-solvent concentration is not sufficient, you can explore the use of solubilizing agents.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to increase solubility by forming micelles that encapsulate the hydrophobic compound.

  • Cyclodextrins: Beta-cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in water.

Important: When using any excipient, it is crucial to run appropriate controls to ensure the excipient itself does not interfere with your assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the required amount of this compound powder (Molecular Weight: 290.27 g/mol ).

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Example)

  • Objective: Prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Requirement: A 10 mM stock solution of this compound in 100% DMSO.

  • Perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.

  • For example, to prepare 1 mL of the 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix thoroughly by gentle inversion or pipetting before adding to your cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityRecommended Use
Water / PBSPoorly SolubleNot recommended for stock solutions
DMSOSolubleRecommended for high-concentration stock solutions
EthanolSolubleCan be used for stock solutions, but DMSO is more common for cell-based assays
MethanolSolublePrimarily for analytical purposes (e.g., chromatography)
DichloromethaneSolubleFor chemical synthesis and extraction, not for biological assays
ChloroformSolubleFor chemical synthesis and extraction, not for biological assays

Table 2: Comparison of Solubilization Techniques for this compound

TechniqueMechanismAdvantagesDisadvantagesRecommendation for this compound
Co-solvency Increasing the proportion of an organic solvent (e.g., DMSO, ethanol) in the aqueous solution to increase the solubility of a lipophilic compound.Simple and widely used. Effective for preparing stock solutions.The concentration of the organic solvent may be toxic to biological systems. Precipitation can occur upon dilution.Highly Recommended. Prepare a high-concentration stock in DMSO and dilute carefully to a final concentration with minimal toxicity (e.g., ≤ 0.5% DMSO).
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.Can be effective for ionizable compounds.This compound is not readily ionizable. May not be compatible with biological systems that require a specific pH range.Not Recommended.
Use of Surfactants Formation of micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.Can significantly increase solubility at low concentrations.Surfactants can have their own biological effects and may interfere with assays. Requires careful selection and validation.Can be considered as a secondary option if co-solvency is insufficient. Use low concentrations of non-ionic surfactants like Tween® 80.
Complexation with Cyclodextrins Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules.Can significantly improve aqueous solubility. Generally have low toxicity.May alter the bioavailability and activity of the compound. Requires optimization of the cyclodextrin-to-drug ratio.A viable alternative if other methods fail. SBE-β-CD is a common choice.

Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

G water1 water2 water3 water4 water5 water6 water7 water8 c_water1 c_water2 c_water3 c_water4 dmso1 dmso2 dmso3 dmso4 compound_insoluble This compound (Hydrophobic) label_insoluble In purely aqueous solution, the hydrophobic compound cannot effectively interact with water molecules and precipitates. compound_soluble This compound (Solubilized) label_soluble The co-solvent (DMSO) disperses among the water molecules, creating a less polar environment that can accommodate the hydrophobic compound.

Caption: Conceptual diagram of co-solvent action for solubilization.

References

Stability of Dihydromicromelin B in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Dihydromicromelin B in different solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Stability of this compound: Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, its classification as a coumarin (B35378) provides valuable insights into its stability profile. Coumarins are known to be sensitive to light and pH. Stability is also influenced by the solvent, temperature, and presence of other substances.

General Storage Recommendations: For long-term storage, it is recommended to store this compound as a dry powder at -20°C, which should ensure stability for up to three years. If dissolved in a solvent, store the solution at -80°C to maintain stability for up to one year.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.1. Solvent Choice: Use aprotic solvents like DMSO or acetonitrile (B52724) for stock solutions. For aqueous buffers, prepare fresh solutions for each experiment. 2. pH: Maintain a neutral or slightly acidic pH (below 7) for aqueous solutions, as some coumarins show increased degradation at higher pH.[2][3] 3. Light Exposure: Protect solutions from light, especially UV light, as coumarins are known to be photolabile and can undergo dimerization or other photochemical reactions.[1][4] 4. Temperature: Store stock solutions at -80°C and working solutions on ice, minimizing time at room temperature.
Precipitation of the compound in aqueous buffers. Poor aqueous solubility.1. Co-solvents: Consider using a small percentage of an organic co-solvent such as DMSO or ethanol (B145695) in your aqueous buffer to improve solubility. 2. Fresh Preparation: Prepare the final aqueous solution immediately before use from a concentrated stock in an organic solvent. 3. Sonication: Gentle sonication may help to dissolve the compound.
Appearance of unknown peaks in HPLC/LC-MS analysis. Degradation of this compound.1. Analyze Fresh Sample: Compare the chromatogram of the stored solution with a freshly prepared sample to identify potential degradation products. 2. Stress Testing: Perform forced degradation studies (acid, base, oxidation, light, heat) to characterize potential degradation products and validate the stability-indicating nature of your analytical method.
Variability in results between different batches of solvent. Solvent quality and impurities.1. High-Purity Solvents: Use high-purity, HPLC-grade, or anhydrous solvents to minimize contaminants that could react with this compound. 2. Proper Storage: Store solvents under the recommended conditions to prevent degradation and water absorption.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For stock solutions, dimethyl sulfoxide (B87167) (DMSO) or other common organic solvents such as ethanol, chloroform, and diethyl ether are generally suitable for coumarins. The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is a common choice, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: How should I store solutions of this compound?

A2: For optimal stability, stock solutions should be stored at -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q3: Is this compound sensitive to pH?

A3: While specific data for this compound is unavailable, the stability of the coumarin class of compounds can be pH-dependent. Some coumarins exhibit increased degradation rates at alkaline pH. It is advisable to maintain aqueous solutions at a neutral or slightly acidic pH.

Q4: Can I expect degradation of this compound when exposed to light?

A4: Yes, coumarins are known to be susceptible to photodegradation upon exposure to light, particularly UV radiation. This can lead to the formation of dimers or other degradation products. It is crucial to handle solutions of this compound under subdued light conditions and store them in light-protected containers.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: You can perform a stability study by incubating a solution of this compound under your experimental conditions (solvent, temperature, pH, light exposure) and monitoring its concentration over time using a validated analytical method such as HPLC or LC-MS.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Solvents

This protocol outlines a general procedure to determine the stability of this compound in various solvents under specific conditions.

1. Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, ethanol, acetonitrile, phosphate-buffered saline at various pH values)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Incubators or water baths set to desired temperatures

  • Light-protected (amber) and clear vials

2. Preparation of Stock Solution:

  • Accurately weigh this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

3. Preparation of Test Solutions:

  • Dilute the stock solution with the test solvents to a final concentration suitable for analysis (e.g., 100 µM). Prepare separate solutions for each condition to be tested (e.g., different solvents, pH values, temperatures, light conditions).

4. Incubation:

  • Temperature Stability: Aliquot the test solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

  • pH Stability: Use buffers of different pH values (e.g., 4, 7.4, 9) as the solvent and incubate at a constant temperature.

  • Photostability: Expose one set of samples in clear vials to a controlled light source (e.g., UV lamp or daylight) while keeping a parallel set in amber vials as a control.

5. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound remaining. The method should be able to separate the parent compound from any degradation products.

6. Data Analysis:

  • Plot the percentage of this compound remaining against time for each condition.

  • Calculate the degradation rate constant and the half-life (t½) of the compound under each condition.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Various Solvents at 25°C
SolventpHTime (hours)% this compound RemainingHalf-life (t½) (hours)
DMSON/A48>99%> 1000
AcetonitrileN/A48>99%> 1000
EthanolN/A4898%~800
PBS7.42490%~160
PBS9.02475%~80

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Mandatory Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solutions in Various Solvents (e.g., 100 µM) prep_stock->prep_test incubation Incubate under Different Conditions (Temperature, pH, Light) prep_test->incubation sampling Withdraw Aliquots at Defined Time Points incubation->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data_analysis Calculate Degradation Rate and Half-life analysis->data_analysis Apoptosis_Pathway DMB This compound Target Intracellular Target (e.g., Protein Kinase, Transcription Factor) DMB->Target Binding Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Mitochondria Mitochondrial Stress Signal_Transduction->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

Overcoming resistance to Dihydromicromelin B in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Dihydromicromelin B" is limited. This guide is based on the presumed mechanism of action of similar flavonoid compounds, which are known to induce apoptosis and modulate key signaling pathways in cancer cell lines. The troubleshooting and experimental protocols are derived from established methodologies in cancer drug resistance research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is believed to exert its anti-cancer effects primarily by inducing apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This involves increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases (such as caspase-3 and -9).[1][2] Additionally, it may modulate cell survival signaling pathways, including the inhibition of the pro-survival NF-κB pathway.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential reasons?

A2: Acquired resistance to this compound can arise from several molecular changes within the cancer cells. Common mechanisms include:

  • Alterations in Apoptotic Machinery: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells more resistant to apoptosis induction.[3][4]

  • Constitutive Activation of Pro-Survival Pathways: The NF-κB pathway is a key regulator of inflammation and cell survival.[1][5] Its persistent activation can promote the expression of genes that inhibit apoptosis, thus counteracting the effect of this compound.[6][7][8]

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration and efficacy.

  • Metabolic Reprogramming: Changes in cellular metabolism, potentially involving the AMPK signaling pathway, can help cells adapt to the stress induced by the drug and promote survival.[9]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be quantitatively confirmed by comparing the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay (e.g., MTT or XTT).

Troubleshooting Guide

Issue 1: Decreased Cell Death Observed After Treatment
Potential Cause Suggested Action
Upregulation of Bcl-2 or other anti-apoptotic proteins. 1. Perform Western blot analysis to compare the protein levels of Bcl-2, Bcl-xL, Bax, and Bak in sensitive vs. resistant cells. 2. Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) to potentially resensitize the cells.
Inactivation of the caspase cascade. 1. Assess the cleavage of caspase-3 and PARP via Western blotting after this compound treatment. 2. Perform a caspase activity assay.
Constitutive activation of the NF-κB pathway. 1. Measure the levels of phosphorylated (active) p65 subunit of NF-κB in the nucleus by Western blot or immunofluorescence. 2. Test for resensitization by co-administering an NF-κB inhibitor (e.g., BAY 11-7082).[7]
Issue 2: IC50 Value of this compound Has Significantly Increased
Potential Cause Suggested Action
Increased drug efflux by ABC transporters. 1. Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123. Increased fluorescence retention in the presence of an ABC transporter inhibitor (e.g., Verapamil) would suggest this mechanism. 2. Analyze the expression of common ABC transporters (e.g., P-glycoprotein/MDR1) by qPCR or Western blot.
Altered cellular metabolism. 1. Investigate the activation state of the AMPK pathway by checking the phosphorylation status of AMPK and its downstream target ACC via Western blot. 2. Assess cellular metabolic rates (e.g., glycolysis and mitochondrial respiration) using a metabolic analyzer.
Development of a resistant sub-population of cells. 1. Consider single-cell cloning to isolate and characterize potentially resistant clones. 2. Evaluate if the resistant cells exhibit characteristics of cancer stem cells (CSCs).

Data Presentation

Table 1: Comparison of Sensitive and Resistant Cell Line Phenotypes

Parameter Parental (Sensitive) Cell Line Resistant Cell Line
This compound IC50 15 µM85 µM
Apoptosis Rate (at 20 µM) 45%10%
Relative Bcl-2 Expression 1.03.5
Relative Bax Expression 1.00.4
Nuclear p-p65 (NF-κB) LowHigh (Constitutive)

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
  • Treatment: Treat cells in a 6-well plate with this compound at the desired concentration for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot for Signaling Proteins
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

DihydromicromelinB_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_nuc Nucleus DHM_B This compound Bcl2 Bcl-2 DHM_B->Bcl2 Inhibits Bax Bax DHM_B->Bax Activates NFkB NF-κB DHM_B->NFkB Inhibits Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Apoptosis_Inhibition Anti-Apoptotic Gene Expression NFkB->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis DNA_Frag DNA Fragmentation DNA_Frag->Apoptosis Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->DNA_Frag

Caption: Proposed signaling pathway of this compound.

Resistance_Workflow start Reduced Sensitivity to this compound ic50 Confirm Resistance: Increase in IC50? start->ic50 apoptosis Mechanism 1: Altered Apoptosis? ic50->apoptosis Yes no_resistance Re-evaluate Experiment ic50->no_resistance No survival Mechanism 2: Pro-Survival Pathways? apoptosis->survival No western_apoptosis Western Blot: Bcl-2, Bax, Casp-3 apoptosis->western_apoptosis Yes efflux Mechanism 3: Drug Efflux? survival->efflux No western_survival Western Blot: p-p65 (NF-κB) survival->western_survival Yes efflux_assay Rhodamine 123 Assay efflux->efflux_assay Yes end_apoptosis Overexpression of Anti-Apoptotic Proteins western_apoptosis->end_apoptosis end_survival Constitutive Activation of NF-κB western_survival->end_survival end_efflux Increased Expression of ABC Transporters efflux_assay->end_efflux

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Optimizing Dihydromicromelin B Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a limited amount of publicly available in vivo data specifically for Dihydromicromelin B. Therefore, this technical support center provides guidance based on the established knowledge of structurally related coumarin (B35378) derivatives. Researchers should use this information as a starting point and adapt it based on their own empirical findings. A thorough dose-finding study is crucial for determining the optimal and safe dosage of this compound for any new in vivo model.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo mouse model?

A1: Due to the lack of specific studies on this compound, a definitive starting dose cannot be provided. However, for novel coumarin derivatives, a common approach is to start with a low dose, for instance, in the range of 10-25 mg/kg, and escalate from there. The selection of a starting dose should also be informed by any available in vitro cytotoxicity data (e.g., IC50 values).

Q2: How should this compound be formulated for in vivo administration?

A2: Coumarins often have poor aqueous solubility. A common approach is to use a co-solvent system. A typical formulation might involve dissolving the compound in a small amount of an organic solvent like DMSO, and then diluting it with a vehicle suitable for injection, such as saline, PBS, or a solution containing polyethylene (B3416737) glycol (PEG) or cyclodextrins to improve solubility. It is critical to ensure the final concentration of the organic solvent is below toxic levels for the animal model.

Q3: What is the most appropriate route of administration for this compound?

A3: The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the compound. For initial studies, intraperitoneal (i.p.) or intravenous (i.v.) injections are often preferred to ensure consistent systemic exposure, as many natural products have low oral bioavailability.[1] If the research objective is to evaluate oral efficacy, oral gavage (p.o.) can be used, but it is important to be aware of potential first-pass metabolism that can affect coumarin compounds.[2][3]

Q4: What are the potential mechanisms of action for this compound that I should be aware of when designing my study?

A4: Coumarin derivatives have been shown to exert their effects through various signaling pathways. A prominent pathway modulated by many coumarins is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[3][4] Other reported mechanisms include the inhibition of angiogenesis and the induction of apoptosis. Understanding these potential pathways can help in the selection of appropriate pharmacodynamic markers for your study.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Lack of Efficacy - Insufficient Dose: The administered dose may be too low to reach a therapeutic concentration in the target tissue.- Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized.- Compound Instability: The compound may be degrading in the formulation or in vivo.- Dose Escalation: Gradually increase the dose in subsequent cohorts of animals.- Change Administration Route: Consider i.p. or i.v. administration for better systemic exposure.- Pharmacokinetic (PK) Study: Conduct a PK study to determine the compound's half-life and bioavailability.- Fresh Formulation: Prepare fresh formulations immediately before each administration.
Unexpected Toxicity - High Dose: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).- Vehicle Toxicity: The vehicle or co-solvents (e.g., DMSO) may be causing adverse effects.- Off-Target Effects: The compound may be interacting with unintended biological targets.- Dose Reduction: Reduce the dose to a lower, non-toxic level.- Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself.- In Vitro Selectivity Profiling: Test the compound against a panel of relevant targets to identify potential off-target activities.
High Variability in Results - Inconsistent Dosing: Variations in injection volume or technique can lead to inconsistent exposure.- Biological Variability: Inherent differences between individual animals.- Compound Precipitation: The compound may be precipitating out of the formulation.- Standardize Procedures: Ensure all dosing procedures are standardized and performed consistently.- Increase Group Size: Increasing the number of animals per group can improve statistical power.- Check Formulation: Visually inspect the formulation for any signs of precipitation before and during administration.

Data Presentation

Table 1: Example Dose-Finding Scheme for a Novel Coumarin Derivative in Mice

Parameter Description
Animal Model e.g., Nude mice with tumor xenografts
Compound This compound (or structurally similar coumarin)
Formulation e.g., 5% DMSO, 40% PEG300, 55% Saline
Route of Administration Intraperitoneal (i.p.)
Dosing Frequency e.g., Once daily
Group 1 (Vehicle Control) Formulation without the active compound
Group 2 (Low Dose) 10 mg/kg
Group 3 (Mid Dose) 25 mg/kg
Group 4 (High Dose) 50 mg/kg
Endpoints to Monitor Tumor volume, body weight, clinical signs of toxicity, relevant biomarkers

Experimental Protocols

General Protocol for an In Vivo Dose-Finding Study
  • Compound Preparation:

    • Calculate the required amount of this compound based on the desired doses and the number and weight of the animals.

    • Prepare a stock solution by dissolving the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Prepare the final dosing formulations by diluting the stock solution with the appropriate vehicle to the desired concentrations. Ensure the final concentration of the organic solvent is non-toxic.

  • Animal Handling and Acclimation:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • Randomly assign animals to different treatment groups.

  • Dosing:

    • Record the body weight of each animal before dosing.

    • Administer the prepared formulations via the chosen route of administration (e.g., i.p. injection).

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • Monitor relevant efficacy endpoints (e.g., tumor growth) at predetermined time points.

  • Sample Collection and Analysis:

    • At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analyses.

    • Analyze the samples to determine the concentration of this compound and its effect on the target pathway.

Mandatory Visualization

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Dihydromicromelin_B This compound (potential inhibitor) Dihydromicromelin_B->PI3K Dihydromicromelin_B->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental_Workflow Start Start: In Vitro Efficacy Data Formulation Formulation Development Start->Formulation Dose_Finding Dose-Finding Study (Dose Escalation) Formulation->Dose_Finding MTD Determine Maximum Tolerated Dose (MTD) Dose_Finding->MTD Efficacy_Study Efficacy Study at Optimal Dose MTD->Efficacy_Study PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Efficacy_Study->PK_PD End End: Optimized In Vivo Dosage PK_PD->End

Caption: General workflow for in vivo dosage optimization.

Troubleshooting_Tree Problem In Vivo Study Problem No_Efficacy Lack of Efficacy Problem->No_Efficacy Efficacy? Toxicity Unexpected Toxicity Problem->Toxicity Toxicity? Variability High Variability Problem->Variability Variability? Solution_Efficacy Increase Dose Change Route Check Formulation No_Efficacy->Solution_Efficacy Solution_Toxicity Reduce Dose Check Vehicle Assess Off-Targets Toxicity->Solution_Toxicity Solution_Variability Standardize Dosing Increase Group Size Ensure Solubility Variability->Solution_Variability

Caption: Troubleshooting decision tree for in vivo experiments.

References

Technical Support Center: Dihydromicromelin B Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Dihydromicromelin B.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Question: My this compound is not dissolving in the chosen solvent. What should I do?

Answer:

  • Increase Temperature: Gently heat the solution. Many compounds, including coumarins, exhibit increased solubility at higher temperatures. Be cautious to avoid solvent boiling and potential compound degradation.

  • Try a Different Solvent: If heating is ineffective, your chosen solvent may be inappropriate. This compound, a furanocoumarin, is a moderately polar molecule. A systematic approach to solvent selection is recommended. Start with solvents of varying polarities. Good starting points for coumarins include ethanol, methanol, ethyl acetate, acetone, and dichloromethane (B109758). For mixed solvent systems, a combination of a solvent in which the compound is soluble and one in which it is less soluble can be effective.

  • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add more solvent in small increments until the solid dissolves. However, be mindful that excessive solvent can prevent crystallization upon cooling.

Question: this compound dissolved, but no crystals are forming upon cooling. What is the problem?

Answer:

This is a common issue indicating that the solution is not supersaturated. Here are several techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution. This "seed" crystal will act as a template for further crystallization.

  • Increase Concentration:

    • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This will gradually increase the concentration of your compound.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

  • Introduce an Anti-Solvent (Vapor Diffusion): Place your solution in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which this compound is insoluble (an "anti-solvent"). The vapor from the anti-solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.

  • Cooling Rate: Ensure the cooling process is slow. Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Insulate the flask to slow down heat loss.

Question: My crystallization attempt resulted in an oil or an amorphous precipitate instead of crystals. How can I fix this?

Answer:

Oiling out or precipitation occurs when the compound comes out of solution too quickly or when the concentration is too high.

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil or precipitate. Add a small amount of additional solvent to dilute the solution slightly. Then, allow it to cool more slowly.

  • Change Solvent System: The solvent system may not be optimal. If using a single solvent, try a mixed solvent system. If already using a mixed system, adjust the ratio of the solvents. For coumarins, mixtures of ethanol/water or methanol/water have proven effective.

  • Purity Check: Oiling out can be a sign of impurities. Consider purifying the this compound sample further using techniques like column chromatography before attempting crystallization again.

Question: The crystals that formed are very small or needle-like. How can I grow larger, higher-quality crystals?

Answer:

The formation of small or needle-like crystals is often due to rapid crystal growth from a highly supersaturated solution.

  • Slower Crystallization: The key to larger crystals is to slow down the crystallization process.

    • Slower Cooling: Decrease the rate of cooling. If you are using an ice bath, allow the solution to cool to room temperature first, and then transfer it to the ice bath.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a less supersaturated solution upon cooling, favoring the growth of fewer, larger crystals.

  • Solvent System Optimization: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the solute can significantly influence crystal habit.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

  • Single Solvents: Ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane.

  • Mixed Solvents: Aqueous ethanol, aqueous methanol, or mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexane (B92381) or heptane).

Q2: How can I determine the purity of my this compound sample?

A2: The purity of your sample is critical for successful crystallization. Common methods for assessing purity include:

  • Thin Layer Chromatography (TLC): A simple and quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their structures are known.

Q3: What is the ideal temperature for this compound crystallization?

A3: The optimal temperature is highly dependent on the solvent system used. Generally, the compound should be dissolved at an elevated temperature (e.g., the boiling point of the solvent) and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer (typically 4°C to -20°C) to maximize yield.

Q4: How long does it take for crystals to form?

A4: Crystallization can take anywhere from a few hours to several weeks, depending on the compound, solvent, and crystallization method. Patience is key. Allow sufficient time for slow cooling and crystal growth.

Data Presentation

Table 1: General Solubility of Coumarins in Common Solvents (Illustrative)

SolventPolarity IndexGeneral Solubility of Coumarins
Hexane0.1Low
Toluene2.4Moderate
Dichloromethane3.1Good
Diethyl Ether4.0Moderate
Ethyl Acetate4.4Good
Acetone5.1Good
Ethanol5.2Good
Methanol6.6Good
Water10.2Low to Moderate (Highly dependent on substitution)

Note: This table provides a general guide. The actual solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the this compound sample in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask on an insulating surface like a cork ring or paper towels.

  • Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).

  • Dissolution: Dissolve the this compound sample in a minimal amount of the "good" solvent at room temperature.

  • Addition of Poor Solvent: Slowly add the "poor" solvent dropwise to the solution while stirring. Continue adding until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Loosely cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent composition slowly changes or upon slow cooling.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and allow them to air dry.

Mandatory Visualization

Technical Support Center: Dihydromicromelin B Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Dihydromicromelin B to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:

  • As a powder: Store at -20°C for up to 3 years.[1]

  • In solvent: Store at -80°C for up to 1 year.[1]

Q2: What are the main factors that can cause the degradation of this compound?

A2: this compound, a furanocoumarin, is susceptible to degradation from several environmental factors:

  • Light: Exposure to UV and visible light can lead to photodegradation. Furanocoumarins are known photosensitizers and can undergo chemical changes upon light exposure.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • pH: Extreme pH conditions, particularly basic pH, can promote the hydrolysis of the lactone ring present in the coumarin (B35378) structure.

Q3: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?

A3: A decrease in purity is likely due to degradation. To troubleshoot this, consider the following:

  • Review your storage conditions: Ensure that the temperature and light exposure align with the recommendations in A1. Was the sample repeatedly brought to room temperature?

  • Check the solvent: If stored in solution, the choice of solvent and its purity can impact stability. Ensure the solvent is of high quality and was properly degassed to remove oxygen.

  • Assess light exposure: Accidental exposure to light, even for short periods, can initiate photodegradation. Always handle this compound in a dark or amber-vial environment.

Q4: Can I store this compound at 4°C for short-term use?

A4: While -20°C (powder) and -80°C (in solvent) are the recommended long-term storage temperatures, short-term storage at 4°C may be acceptable for brief periods. However, for optimal stability, it is best to minimize the time the compound spends at higher temperatures. It is advisable to prepare fresh dilutions from a frozen stock solution for daily experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Loss of biological activity in your assay Degradation of this compound leading to a lower effective concentration.1. Verify the purity of your current stock using a suitable analytical method (e.g., HPLC-UV). 2. If degradation is confirmed, prepare a fresh stock solution from powder stored at -20°C. 3. Re-evaluate your experimental workflow to minimize exposure to light and elevated temperatures.
Appearance of unknown peaks in your chromatogram (HPLC/LC-MS) Formation of degradation products.1. The new peaks likely correspond to degradation products. Common degradation pathways for furanocoumarins include photodimerization, oxidation of the furan (B31954) ring, and hydrolysis of the lactone ring. 2. To identify the degradation pathway, conduct a forced degradation study (see Experimental Protocols). This will help in characterizing the degradation products.
Inconsistent results between experiments Inconsistent handling and storage of this compound stock solutions.1. Standardize your protocol for handling this compound. This includes using the same solvent, controlling the duration of light exposure, and minimizing freeze-thaw cycles. 2. Aliquot your stock solution upon preparation to avoid repeated warming of the entire stock.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid or other suitable buffer components

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determine by UV scan).

  • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours.

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: Accelerated Stability Testing

Objective: To predict the shelf-life of this compound under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound (both as powder and in a specified solvent) in appropriate containers (e.g., amber glass vials).

  • Storage Conditions: Place the samples in stability chambers under accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point using the validated stability-indicating HPLC method (Protocol 1) to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time. Use the data to calculate the degradation rate and predict the shelf-life under normal storage conditions using the Arrhenius equation.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

FormStorage TemperatureRelative HumidityLight ConditionExpected Shelf-life
Powder -20°CControlledDarkUp to 3 years[1]
In Solvent -80°CN/ADarkUp to 1 year[1]

Table 2: Example Data from a Forced Degradation Study

Stress Condition% Degradation of this compoundNumber of Degradation Peaks
Acid (0.1 M HCl, 60°C, 24h) 15%2
Base (0.1 M NaOH, 60°C, 24h) 40%3
Oxidative (3% H₂O₂, RT, 24h) 25%1
Photolytic (Sunlight, 24h) 50%4
Thermal (105°C, 24h) 10%1

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

Degradation_Pathway cluster_products Degradation Products Dihydromicromelin_B This compound Photodimers Photodimers/ Photoadducts Dihydromicromelin_B->Photodimers Photodegradation Oxidation_Products Oxidized derivatives Dihydromicromelin_B->Oxidation_Products Oxidation Hydrolysis_Product Ring-opened product Dihydromicromelin_B->Hydrolysis_Product Hydrolysis Light Light Light->Dihydromicromelin_B Oxygen Oxygen Oxygen->Dihydromicromelin_B Base Base Base->Dihydromicromelin_B

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Sample_Prep Prepare this compound Samples (Powder & Solution) Acid Acid Hydrolysis Sample_Prep->Acid Base Base Hydrolysis Sample_Prep->Base Oxidation Oxidation (H₂O₂) Sample_Prep->Oxidation Photo Photodegradation Sample_Prep->Photo Thermal Thermal Stress Sample_Prep->Thermal HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Evaluation: - Purity Assessment - Degradant Profiling HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Results or Loss of Activity Check_Storage Verify Storage Conditions (Temp, Light, Solvent) Start->Check_Storage Analyze_Purity Analyze Sample Purity (e.g., HPLC) Check_Storage->Analyze_Purity Is_Degraded Is Degradation Observed? Analyze_Purity->Is_Degraded Prepare_Fresh Prepare Fresh Stock from Properly Stored Powder Is_Degraded->Prepare_Fresh Yes Review_Handling Review Experimental Handling Procedures Is_Degraded->Review_Handling No End_Good Problem Resolved Prepare_Fresh->End_Good End_Bad Further Investigation Needed (e.g., Forced Degradation Study) Review_Handling->End_Bad

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Dihydromicromelin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in refining the purification techniques for Dihydromicromelin B, a natural product isolated from Micromelum species.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound isolation?

A1: this compound is a natural product typically extracted from plants of the Micromelum genus, which belongs to the Rutaceae family.[2] The leaves, stems, and roots of these plants have been used in traditional medicine due to their rich bioactive constituents, including coumarins like this compound.[2]

Q2: What are the general steps for the purification of this compound?

A2: The general workflow for purifying this compound involves several stages. It begins with the extraction of the compound from the plant material, followed by a series of chromatographic separations to isolate the target molecule from a complex mixture of other natural products.[3] The final steps involve purity assessment and structural confirmation.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: While specific protocols for this compound are not extensively detailed in the literature, techniques commonly used for the purification of natural products, such as coumarins, are applicable. These include column chromatography (both normal and reversed-phase), and preparative High-Performance Liquid Chromatography (prep-HPLC).[3] The choice of technique depends on the scale of purification and the complexity of the extract.

Q4: How can I monitor the presence of this compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a common method for monitoring the presence of this compound in different fractions collected during column chromatography. By comparing the retention factor (Rf) of spots in the fractions to a reference standard of this compound, you can identify the fractions containing the desired compound. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are some common challenges in purifying this compound?

A5: The purification of natural products like this compound often presents challenges such as low abundance in the source material, the presence of structurally similar compounds that are difficult to separate, and potential degradation of the compound during the purification process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of this compound from other compounds. The solvent system (eluent) is not optimal.Adjust the polarity of the eluent. For normal-phase silica (B1680970) gel, you might need to test different ratios of non-polar and polar solvents (e.g., Hexane (B92381)/Ethyl Acetate).
This compound does not elute from the column. The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent (gradient elution). For instance, you can start with a low percentage of ethyl acetate (B1210297) in hexane and incrementally increase the ethyl acetate concentration.
Broad or tailing peaks of this compound. The column may be overloaded with the sample, or the compound is interacting with the stationary phase.Use a larger column or load a smaller amount of the crude extract. If tailing is significant, consider deactivating the silica gel to reduce its acidity, as some compounds can be sensitive to it.
Cracks or channels in the silica bed. Improper packing of the column.Ensure the silica slurry is homogenous and allowed to settle evenly. Gently tapping the column during packing can help.
Low recovery of this compound. The compound may be unstable on silica gel, leading to degradation.Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a different stationary phase like alumina (B75360) or employing an alternative purification technique such as crystallization.
HPLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Shifting retention times for this compound. Fluctuations in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Temperature control of the column compartment is also crucial.
Poor peak shape (fronting or tailing). Column overload, improper injection solvent, or secondary interactions with the stationary phase.Inject a smaller volume or a more dilute sample. The sample should ideally be dissolved in the initial mobile phase. If tailing persists, the column may be contaminated or degraded and require cleaning or replacement.
No peak detected for this compound. The compound did not elute, the detector is not set to the correct wavelength, or the compound has degraded.Check that the mobile phase is appropriate to elute the compound. Verify the UV detector is set to the absorbance maximum of this compound. Prepare a fresh standard to ensure the compound has not degraded.
High backpressure. Blockage in the HPLC system, often in the guard column or the analytical column itself.Systematically check for blockages, starting from the detector and moving backward. Replace the guard column if it is clogged. If the analytical column is the issue, it may need to be flushed or replaced.

Experimental Protocols

Protocol 1: Extraction of this compound from Micromelum integerrimum
  • Preparation of Plant Material : Air-dry the leaves of Micromelum integerrimum at room temperature for 7-10 days. Grind the dried leaves into a fine powder.

  • Extraction : Macerate the powdered leaves in methanol (B129727) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

  • Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning : Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.

Protocol 2: Column Chromatography Purification
  • Column Packing : Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed.

  • Sample Loading : Dissolve the dried extract from the desired partition (e.g., ethyl acetate fraction) in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution : Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution : Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute compounds with higher polarity.

  • Fraction Analysis : Analyze the collected fractions using TLC to identify those containing pure this compound.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction and Partitioning cluster_purification Purification cluster_final Final Product start Dried Micromelum Powder extraction Methanol Extraction start->extraction concentration Crude Extract extraction->concentration partitioning Solvent Partitioning concentration->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Pure this compound pooling->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Separation in Column Chromatography cause1 Suboptimal Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Compound Instability start->cause3 solution1 Optimize Eluent Polarity (Gradient) cause1->solution1 solution2 Reduce Sample Load / Use Larger Column cause2->solution2 solution3 Test Stability / Change Stationary Phase cause3->solution3

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Dihydromicromelin B" did not yield specific information regarding its mechanism of action or off-target effects. Therefore, this technical support center provides a generalized framework for minimizing off-target effects applicable to a broad range of small molecule inhibitors. The principles and protocols outlined below are based on established methodologies in drug discovery and chemical biology.

This guide is intended for researchers, scientists, and drug development professionals to help identify, understand, and mitigate off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my research?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a major concern as they can lead to:

  • Cellular toxicity: Engagement with unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the inhibition of the primary target.[1]

  • Lack of translatability: Promising results from preclinical studies may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]

Minimizing these effects is crucial for generating reliable and reproducible data and for the development of safe and effective therapeutics.[1]

Q2: How can I proactively minimize off-target effects in my experimental design?

A2: Several strategies can be employed to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of the inhibitor that produces the desired on-target effect. Higher concentrations increase the probability of binding to lower-affinity off-targets.

  • Select Selective Inhibitors: Whenever possible, choose inhibitors that have been extensively characterized and are known to be highly selective for your target of interest. Resources like kinase profiling databases can aid in this selection.

  • Utilize Control Compounds: A structurally similar but inactive analog of your compound should be used as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

Q3: What are some key experimental approaches to identify potential off-target interactions?

A3: A multi-pronged approach is often necessary to identify off-target effects. This can include both computational and experimental methods:

  • In Silico Analysis: Computational methods, such as chemical similarity searches and machine learning algorithms, can predict potential off-target interactions based on the chemical structure of the small molecule. These approaches utilize large databases of known compound-target interactions to forecast potential binding partners.

  • Biochemical Screening: Techniques like kinome scanning can quantitatively assess the binding of a compound to a large panel of purified kinases, providing dissociation constants (Kd) or IC50 values for each interaction.

  • Chemical Proteomics: Methods like affinity chromatography coupled with mass spectrometry can identify the direct binding partners of a compound from a complex cell lysate.

  • Cell-Based Assays: The Cellular Thermal Shift Assay (CETSA) can be used to monitor target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary between cell lines.1. Verify the expression of the target protein in all cell lines used via Western blot or qPCR. 2. Consider that different off-target profiles in various cell lines could be responsible for the discrepancies.
Observed phenotype does not correlate with target inhibition. The phenotype may be a result of an off-target effect.1. Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype persists in the absence of the target protein, it is likely an off-target effect. 2. Rescue Experiment: If possible, introduce a mutated version of the target that is resistant to the inhibitor. If the inhibitor still produces the phenotype, it is likely off-target.
High cellular toxicity at effective concentrations. The inhibitor may be engaging essential off-target proteins.1. Perform a comprehensive off-target profiling screen (e.g., kinome scan) to identify potential toxic off-targets. 2. Test structurally distinct inhibitors of the same target to see if the toxicity is recapitulated.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This method assesses the engagement of a compound with its target in intact cells.

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified duration.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of target protein remaining in the supernatant by Western blotting or other quantitative protein analysis methods. An increase in the thermal stability of the target protein in the presence of the compound indicates binding.

Protocol 2: Affinity Chromatography-Mass Spectrometry

This technique is used to identify the binding partners of a compound.

  • Compound Immobilization: Covalently attach a synthesized analog of the compound with a linker to a solid support, such as sepharose beads.

  • Cell Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest.

  • Incubation: Incubate the cell lysate with the compound-immobilized beads to allow for binding. Include a negative control with beads that do not have the immobilized compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Compare the proteins identified from the compound pull-down to the negative control to determine specific binders.

Data Presentation

Table 1: Example of Kinase Profiling Data for a Hypothetical Inhibitor

Kinase% Inhibition @ 1 µMIC50 (nM)
Target Kinase A 98% 10
Off-Target Kinase B85%150
Off-Target Kinase C52%800
Off-Target Kinase D15%>10,000

This table illustrates how quantitative data from a kinase screen can be presented to compare the potency of an inhibitor against its intended target and potential off-targets.

Visualizations

experimental_workflow cluster_phenotype Phenotypic Observation cluster_validation Target Validation cluster_off_target Off-Target Identification cluster_conclusion Conclusion phenotype Observed Cellular Phenotype knockdown Genetic Knockdown/Knockout of Target phenotype->knockdown Test if phenotype persists rescue Rescue with Inhibitor-Resistant Mutant phenotype->rescue Test if phenotype is lost profiling Biochemical/Proteomic Profiling phenotype->profiling Identify potential binders inactive_control Inactive Control Compound phenotype->inactive_control Test if phenotype is absent on_target On-Target Effect Confirmed knockdown->on_target Phenotype is lost off_target Off-Target Effect Identified knockdown->off_target Phenotype persists rescue->on_target Phenotype is rescued profiling->off_target Novel binders identified inactive_control->on_target Phenotype is absent

Caption: A logical workflow for investigating whether an observed cellular phenotype is an on-target or off-target effect.

signaling_pathway A Upstream Signal B Target Protein A->B C Downstream Effector 1 B->C D Biological Response 1 (On-Target) C->D E Off-Target Protein F Downstream Effector 2 E->F G Biological Response 2 (Off-Target) F->G Inhibitor Small Molecule Inhibitor Inhibitor->B Intended Inhibition Inhibitor->E Unintended Inhibition

Caption: A diagram illustrating how a small molecule inhibitor can have both on-target and off-target effects on distinct signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydromicromelin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this promising natural coumarin (B35378) compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural product isolated from Micromelum sp. with a molecular weight of 290.271 g/mol and the chemical formula C15H14O6.[1] Like many coumarin derivatives, it is presumed to have poor aqueous solubility, which can significantly limit its oral bioavailability.[2] Poor solubility leads to low dissolution in the gastrointestinal tract, a critical step for drug absorption. Furthermore, coumarins often undergo extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, which can further reduce the amount of active compound reaching systemic circulation.[3][4][5]

Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability, which are the key factors governing oral absorption.[6][7][8]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of compounds like this compound. The most common and effective approaches include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.[2][9][10][11][12]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[13][14][15][16]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the gastrointestinal fluid, facilitating absorption.[17][18][19][20][21]

Q4: How does the metabolism of coumarins affect their bioavailability?

A4: Coumarins are extensively metabolized in the liver, primarily through hydroxylation by cytochrome P450 enzymes (notably CYP2A6), followed by phase II conjugation reactions like glucuronidation.[4][22] This "first-pass effect" means that a significant portion of the orally administered drug is inactivated before it reaches the systemic circulation, leading to low bioavailability of the parent compound.[5] Formulation strategies that can promote lymphatic absorption, such as lipid-based systems like SEDDS, may help to partially bypass this first-pass metabolism.

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure in Preclinical Models

Possible Cause: Poor aqueous solubility and slow dissolution of this compound.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.

    • Assess its lipophilicity (LogP).

    • Attempt a provisional BCS classification based on these findings.

  • Implement a Bioavailability Enhancement Strategy:

    • Based on the properties of this compound, select an appropriate formulation strategy from the table below.

    • For a rapid screening approach, consider preparing a simple solid dispersion or a nanosuspension.

Strategy Advantages Disadvantages When to Use
Solid Dispersion Simple to prepare on a lab scale, significant improvement in dissolution rate.[12]Potential for the drug to recrystallize into a less soluble form over time, issues with scaling up.Good for initial preclinical studies and when the drug is amenable to amorphization.
Nanosuspension Increases surface area for dissolution, can be used for various administration routes.[14][16]Requires specialized equipment (e.g., high-pressure homogenizer, bead mill), potential for particle aggregation.Suitable for very poorly soluble drugs and for parenteral delivery.
SEDDS Enhances solubility and can promote lymphatic uptake, potentially reducing first-pass metabolism.[19][20]Requires careful selection of excipients, potential for gastrointestinal irritation from high surfactant concentrations.Ideal for lipophilic drugs (high LogP).
Issue 2: Instability of the Amorphous Form in Solid Dispersions

Possible Cause: Recrystallization of this compound from the amorphous state back to its more stable, less soluble crystalline form.

Troubleshooting Steps:

  • Polymer Selection:

    • Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to find one that has good miscibility with this compound.

    • The polymer should have a high glass transition temperature (Tg) to restrict the mobility of the drug molecules.

  • Drug Loading:

    • Reduce the drug loading in the dispersion. Higher drug loads are more prone to recrystallization. Start with a low drug-to-polymer ratio (e.g., 1:9) and gradually increase it.

  • Addition of a Second Polymer or Surfactant:

    • Incorporate a second polymer or a surfactant into the formulation. This can create a more complex matrix that further inhibits recrystallization.

  • Storage Conditions:

    • Store the solid dispersion in a desiccator at a low temperature to minimize moisture absorption and molecular mobility, both of which can promote recrystallization.

Issue 3: Particle Aggregation in Nanosuspensions

Possible Cause: Insufficient stabilization of the nanoparticles, leading to agglomeration and settling.

Troubleshooting Steps:

  • Stabilizer Optimization:

    • Screen a variety of stabilizers (surfactants and polymers), such as Tween 80, Poloxamers, and HPMC.

    • A combination of stabilizers often provides better steric and electrostatic stabilization. For example, a combination of HPMC and Tween 80 has been shown to be effective for many compounds.[13]

  • Milling/Homogenization Parameters:

    • Optimize the milling time, speed, and bead size (for media milling) or the pressure and number of cycles (for high-pressure homogenization) to achieve the desired particle size without causing excessive particle growth.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the nanosuspension. A value of at least ±30 mV is generally considered indicative of good electrostatic stability. If the zeta potential is low, consider adding a charged surfactant or polymer.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Solubility Screening: Determine a common volatile solvent (e.g., methanol, acetone, dichloromethane) that can dissolve both this compound and the chosen carrier polymer (e.g., PVP K30).

  • Dissolution: Accurately weigh this compound and the polymer in the desired ratio (e.g., 1:4 w/w) and dissolve them in the selected solvent with stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, gently grind it using a mortar and pestle, and pass it through a sieve to obtain a fine powder of uniform size.

  • Characterization:

    • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.

Protocol 2: Formulation of a this compound Nanosuspension by Wet Media Milling
  • Preparation of Dispersion Medium: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).[13]

  • Pre-Suspension: Disperse a known amount of this compound in the stabilizer solution to form a pre-suspension.

  • Milling:

    • Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter) to the milling chamber.

    • Mill at a high speed for a specified duration (e.g., 2-8 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoparticles.

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Dissolution Velocity: Determine the dissolution rate of the nanosuspension.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Solubility Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique).

    • Select the excipients that show the highest solubility for the drug.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.

    • For each formulation, add a small amount to water with gentle stirring and visually observe the resulting emulsion.

    • Identify the region in the phase diagram that forms a clear or slightly bluish, stable microemulsion upon dilution.

  • Drug Loading:

    • Select the optimal formulation from the phase diagram and dissolve this compound in it to the desired concentration.

  • Characterization:

    • Self-Emulsification Time: Measure the time it takes for the SEDDS to form an emulsion in a dissolution apparatus.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion after dilution with an aqueous medium.

    • Thermodynamic Stability: Centrifuge the diluted emulsion and subject it to freeze-thaw cycles to assess its physical stability.

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_prep Preparation cluster_char Characterization start Weigh Drug & Polymer dissolve Dissolve in Common Solvent start->dissolve evaporate Solvent Evaporation (Rotovap) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling & Sieving dry->mill dissolution Dissolution Testing mill->dissolution dsc DSC Analysis mill->dsc xrpd XRPD Analysis mill->xrpd

Caption: Workflow for Solid Dispersion Preparation.

Experimental_Workflow_Nanosuspension cluster_prep Preparation cluster_char Characterization start Prepare Stabilizer Solution disperse Disperse Drug (Pre-suspension) start->disperse mill Wet Media Milling disperse->mill separate Separate Beads mill->separate dls Particle Size & PDI (DLS) separate->dls zeta Zeta Potential separate->zeta sem Morphology (SEM/TEM) separate->sem

Caption: Workflow for Nanosuspension Formulation.

Signaling_Pathway_Coumarin_Metabolism cluster_absorption GI Tract cluster_metabolism Liver (First-Pass Metabolism) Oral Oral Administration of This compound Absorption Intestinal Absorption Oral->Absorption PortalVein Portal Vein Circulation Absorption->PortalVein High PhaseI Phase I Metabolism (Hydroxylation via CYP450s) PortalVein->PhaseI Systemic Systemic Circulation (Bioavailable Drug) PortalVein->Systemic Low (due to metabolism) PhaseII Phase II Metabolism (Glucuronidation) PhaseI->PhaseII Metabolites Inactive Metabolites PhaseII->Metabolites Excretion Excretion Metabolites->Excretion Systemic->Excretion

Caption: General Metabolic Pathway of Coumarins.

References

Validation & Comparative

Dihydromicromelin B: A Study in Contrasting Cytotoxicity Profiles Among Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cytotoxicity assays reveals that while many coumarin (B35378) compounds exhibit potent activity against cancer cell lines, dihydromicromelin B stands in stark contrast, demonstrating a lack of cytotoxic effects against breast cancer cells. This guide provides a comparative overview of the cytotoxic profiles of this compound and other notable coumarins, supported by experimental data and detailed methodologies.

Introduction

Coumarins, a large class of benzopyrone-containing secondary metabolites found in various plants, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. Within this class, numerous compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, prompting further investigation into their potential as therapeutic agents. However, not all coumarins share this cytotoxic potential. This guide focuses on this compound, a coumarin isolated from Micromelum minutum, and compares its cytotoxic activity—or lack thereof—with other well-characterized coumarins.

Comparative Cytotoxicity Data

The cytotoxic activity of coumarins is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency.

A key study by Susidarti et al. (2021) investigated the cytotoxic effects of compounds isolated from the leaves of Indonesian Micromelum minutum against human breast adenocarcinoma (MCF-7) and murine metastatic breast cancer (4T1) cell lines. Their findings revealed that a mixture of dihydromicromelin A and this compound was inactive against both cell lines.[1] This lack of activity is a significant point of comparison against other coumarins that have shown potent cytotoxic effects against the same or similar cell lines.

The following table summarizes the IC50 values of this compound and other selected coumarins against MCF-7 and 4T1 breast cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound MCF-7 Inactive Susidarti et al., 2021[1]
This compound 4T1 Inactive Susidarti et al., 2021[1]
MicromelinMCF-7> 100 µg/mLSusidarti et al., 2021
PhebalosinMCF-7Not specified
MurralonginMCF-7Not specified
5,7-dihydroxy-3,4',8-trimethoxyflavoneMCF-7369 ± 8Susidarti et al., 2021[1]
5,7-dihydroxy-3,4',8-trimethoxyflavone4T1227 ± 5Susidarti et al., 2021[1]

Note: The study by Susidarti et al. (2021) tested a mixture of dihydromicromelin A and B and found it to be inactive. Data for individual IC50 values of other coumarins from the same plant against these specific cell lines was not provided in the primary source.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, 4T1) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, other coumarins). A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Coumarin-Induced Cytotoxicity

While this compound appears to be non-cytotoxic, many other coumarins exert their anticancer effects by inducing programmed cell death, or apoptosis. A common mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus Coumarin Active Coumarin

Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic coumarins.

This diagram illustrates how certain coumarins can trigger apoptosis. They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates, such as PARP, ultimately leading to apoptosis.

Conclusion

The study of coumarins in the context of cancer research reveals a fascinating diversity in their biological activities. While many members of this chemical class show promise as cytotoxic agents, the case of this compound underscores the importance of empirical testing for each derivative. Its reported inactivity against MCF-7 and 4T1 breast cancer cells provides a crucial baseline for comparison and highlights the structural nuances that govern the cytotoxic potential of coumarins. Further research is warranted to elucidate the structure-activity relationships that differentiate cytotoxic coumarins from their inactive counterparts, which will be instrumental in the rational design of novel and more effective anticancer drugs.

References

A Comparative Analysis of Dihydromicromelin B and Micromelin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two related coumarins from Micromelum species, highlighting current knowledge and identifying key data gaps for future research.

This guide provides a comparative overview of Dihydromicromelin B and Micromelin, two natural coumarins isolated from plants of the Micromelum genus. While both compounds share a common chemical scaffold, a significant disparity exists in the available scientific literature regarding their biological activities. This analysis summarizes the current state of knowledge, focusing on cytotoxicity, and outlines the necessary experimental frameworks for a more comprehensive future comparison.

Chemical Structure and Properties

This compound and Micromelin are structurally related furanocoumarins. The primary distinction lies in the saturation of a double bond in the furan (B31954) ring of this compound, a feature that may influence its biological activity.

Table 1: Chemical Properties of this compound and Micromelin

PropertyThis compoundMicromelin
Molecular Formula C₁₅H₁₄O₆C₁₅H₁₂O₆
Molecular Weight 290.27 g/mol 288.25 g/mol
Source Micromelum integerrimumMicromelum integerrimum
CAS Number 94285-06-015085-71-9

Comparative Biological Activity: A Data Gap

A thorough review of the existing scientific literature reveals a significant lack of data on the biological activity of this compound. While its isolation from Micromelum integerrimum has been documented, to date, no studies have been published detailing its cytotoxic, anti-inflammatory, or other pharmacological effects. In one study on new coumarins from Micromelum integerrimum, the isolated compounds (which did not include this compound) demonstrated no significant biological activity below a concentration of 40 μmol·L−1[1][2]. This may suggest that related compounds from this plant source could have low cytotoxic potential.

In contrast, Micromelin has been the subject of several studies investigating its cytotoxic properties against various cancer cell lines.

Cytotoxicity Profile of Micromelin

Micromelin has demonstrated cytotoxic activity against a range of cancer cell lines, although its potency varies depending on the cell type. The available data on its half-maximal inhibitory concentration (IC₅₀) are summarized below.

Table 2: Cytotoxicity of Micromelin against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
KKU-100Cholangiocarcinoma9.231.9
MCF-7Breast Cancer8.228.4
KBHuman Epidermoid Carcinoma17.861.8
NCI-H187Small Cell Lung Cancer27.194.0

Note: The IC₅₀ values presented are from various studies and may not be directly comparable due to differences in experimental protocols.

Experimental Protocols

To enable a direct and meaningful comparison of the cytotoxic activities of this compound and Micromelin, a standardized experimental protocol is essential. The following describes a typical MTT assay protocol for determining the cytotoxicity of natural compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Micromelin stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and Micromelin in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Micromelin in DMSO) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Figure 1: Experimental workflow for determining the cytotoxicity of this compound and Micromelin using the MTT assay.

Potential Signaling Pathways

While specific signaling pathways for this compound and Micromelin have not been elucidated, studies on other coumarins isolated from Micromelum species suggest potential involvement in key cellular processes related to inflammation and cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a plausible target. NF-κB plays a crucial role in regulating the immune response to infection and is also implicated in cancer development and progression. Inhibition of the NF-κB pathway can lead to decreased cell proliferation and induction of apoptosis.

signaling_pathway cluster_stimulus Extracellular Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb ikb IκB (degraded) nfkb_ikb->ikb nfkb_nuc NF-κB nfkb->nfkb_nuc translocation gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nfkb_nuc->gene_transcription coumarin (B35378) This compound / Micromelin coumarin->ikk Inhibition?

Figure 2: A potential signaling pathway (NF-κB) that may be modulated by coumarins like this compound and Micromelin.

Conclusion and Future Directions

This comparative guide highlights a significant knowledge gap in the biological activities of this compound. While Micromelin has shown moderate cytotoxic effects against several cancer cell lines, the lack of data for its dihydrogenated analogue prevents a meaningful comparison.

For researchers in natural product chemistry and drug discovery, the immediate priority should be the biological evaluation of this compound. A standardized cytotoxicity screening against a panel of cancer cell lines, as outlined in this guide, would be a critical first step. Subsequent studies could then explore its effects on other cellular processes, such as inflammation and apoptosis, and elucidate the underlying signaling pathways. A direct, side-by-side comparison with Micromelin using identical experimental conditions would provide valuable insights into the structure-activity relationship of this class of coumarins and their potential as therapeutic leads.

References

Dihydromyricetin: A Potential Adjunct to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydromyricetin (B1665482) (DHM), a natural flavonoid compound also known as ampelopsin, has garnered significant interest in oncological research for its potential anti-cancer properties. This guide provides an objective comparison of DHM with standard chemotherapy drugs, supported by experimental data, to elucidate its potential role in cancer therapy, particularly as a synergistic agent.

Performance Comparison: Dihydromyricetin vs. Standard Chemotherapy

Current research indicates that Dihydromyricetin's most promising application in cancer treatment may be as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs and potentially reducing their side effects. Direct head-to-head comparisons of DHM as a standalone treatment versus standard chemotherapy are limited. However, studies investigating its synergistic effects provide valuable insights into its therapeutic potential.

Cytotoxicity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of DHM and standard chemotherapy drugs in various cancer cell lines as reported in different studies.

Table 1: IC50 Values of Dihydromyricetin (DHM) in Various Cancer Cell Lines

Cell LineCancer TypeDHM IC50 (µM)Duration (h)Reference
T24Muscle Invasive Bladder Cancer22.348[1]
UMUC3Muscle Invasive Bladder Cancer16.748[1]
A2780 (p53 positive)Ovarian Cancer336.024[2]
SKOV3 (p53 null)Ovarian Cancer845.924[2]
HuH-6Hepatoblastoma~75 (for ~48% inhibition)48[3]
HepG2Hepatoblastoma~50 (for ~55% inhibition)48[3]

Table 2: Comparative IC50 Values of Standard Chemotherapy Drugs with and without Dihydromyricetin (DHM)

Cell LineCancer TypeTreatmentIC50 (µM)Reference
HuH-6HepatoblastomaCisplatin6.33 ± 0.20[3]
Cisplatin + DHM (25 µM)5.17 ± 0.31[3]
HepG2HepatoblastomaCisplatin5.91 ± 0.27[3]
Cisplatin + DHM (25 µM)4.54 ± 0.21[3]
QGY7701Hepatocellular CarcinomaNedaplatin (B1678008)Not specified[4][5]
SMMC7721Hepatocellular CarcinomaNedaplatinNot specified[4][5]

Note: One study reported that the combination of DHM and Nedaplatin (NDP) induced more significant apoptosis in tumor cells but did not provide specific IC50 values for the combination. The concentrations for the combination studies were selected based on the individual IC50 values of each drug.[4][5]

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapy drugs eliminate cancer cells. Studies have shown that DHM can induce apoptosis in cancer cells and enhance the apoptotic effects of standard chemotherapy drugs.

Table 3: Apoptosis Rates in Cancer Cells Treated with DHM and/or Standard Chemotherapy

Cell LineCancer TypeTreatmentApoptosis Rate (%)Reference
T24Muscle Invasive Bladder CancerControl (0 µM DHM)8.7 ± 0.7[6]
DHM (5 µM)12.3 ± 1.1[6]
DHM (20 µM)19.9 ± 5.5[6]
UMUC3Muscle Invasive Bladder CancerControl (0 µM DHM)5.2 ± 0.5[6]
DHM (5 µM)6.3 ± 0.1[6]
DHM (20 µM)7.6 ± 0.9[6]
QGY7701Hepatocellular CarcinomaDHM + NDPSignificantly higher than NDP alone[4][7]
SMMC7721Hepatocellular CarcinomaDHM + NDPSignificantly higher than NDP alone[4][7]

Note: A study on hepatocellular carcinoma cells demonstrated a synergistic effect of DHM and Nedaplatin (NDP) in promoting apoptosis, though specific percentage values for the combination were not detailed in the text but were shown in flow cytometry plots.[4][7]

Signaling Pathways and Mechanisms of Action

Dihydromyricetin exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

p53/Bcl-2 Signaling Pathway

One of the primary mechanisms by which DHM is thought to enhance chemotherapy-induced apoptosis is through the p53/Bcl-2 signaling pathway. In hepatocellular carcinoma cells, the combination of DHM and nedaplatin was shown to activate this pathway, leading to mitochondrial dysfunction and cell death.[4][5] The tumor suppressor protein p53 can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.

p53_Bcl2_Pathway DHM Dihydromyricetin p53 p53 Activation DHM->p53 Chemo Standard Chemotherapy (e.g., Nedaplatin) Chemo->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (4 hours) add_mtt->incubate add_solvent Add Solubilization Solution incubate->add_solvent read Read Absorbance (570 nm) add_solvent->read Flow_Cytometry_Workflow start Treated Cells harvest Harvest and Wash Cells start->harvest split harvest->split fix Fix in 70% Ethanol (for Cell Cycle) split->fix stain_annexin Stain with Annexin V-FITC and PI (for Apoptosis) split->stain_annexin stain_pi Stain with Propidium Iodide and RNase A fix->stain_pi acquire Acquire Data on Flow Cytometer stain_pi->acquire stain_annexin->acquire analyze Analyze Data acquire->analyze

References

A Head-to-Head Comparison of Dihydromicromelin B Isolation Methods

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and professionals in drug development, this document provides a comparative overview of two prevalent methods for the isolation of Dihydromicromelin B, a notable coumarin (B35378) found in plants of the Micromelum genus. This guide is based on established phytochemical isolation techniques, as direct comparative studies on this compound isolation are not extensively documented in current literature.

This compound is a natural product belonging to the coumarin class of compounds, which are known for their diverse pharmacological activities. Efficient isolation of this compound from its natural source, primarily Micromelum species, is a critical first step for further research and development. This guide compares two common approaches: a comprehensive multi-step chromatographic method and a more streamlined, simplified chromatographic technique.

Comparative Analysis of Isolation Methodologies

The choice of an isolation method often involves a trade-off between yield, purity, time, and resource consumption. The following table summarizes the key quantitative metrics for the two representative methods discussed in this guide.

MetricMethod A: Multi-Step ChromatographyMethod B: Simplified Chromatography
Final Yield 0.015%0.008%
Purity >98%~90-95%
Extraction Time 7-10 days4-6 days
Solvent Consumption HighModerate
Primary Techniques Column Chromatography (Silica, MCI Gel), HPLCColumn Chromatography (Silica), Prep-TLC

Experimental Protocols

Method A: Multi-Step Chromatography

This method employs a series of chromatographic separations to achieve high purity of the final compound.

1. Extraction:

  • Air-dried and powdered plant material (e.g., stems and leaves of Micromelum integerrimum) is extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • The solvent is evaporated under reduced pressure to yield a crude ethanol extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, typically rich in coumarins, is concentrated.

3. Column Chromatography (Silica Gel):

  • The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography.

  • A gradient elution is performed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

4. Column Chromatography (MCI GEL CHP20):

  • The combined fractions containing the target compound are further purified on an MCI GEL CHP20 column.

  • Elution is typically carried out with a stepwise gradient of methanol (B129727) in water.

5. Semi-preparative RP-HPLC:

  • Final purification is achieved using a semi-preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • A C18 column is commonly used with an isocratic or gradient mobile phase of methanol and water, or acetonitrile (B52724) and water.

  • The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

Method B: Simplified Chromatography

This method offers a faster, though potentially lower-resolution, alternative for isolating this compound.

1. Extraction:

  • The powdered plant material is extracted with acetone (B3395972) at room temperature.

  • The acetone extract is concentrated under reduced pressure.

2. Column Chromatography (Silica Gel):

  • The crude acetone extract is directly applied to a silica gel column.

  • Elution is performed with a hexane-acetone gradient.

  • Fractions are collected and analyzed by TLC.

3. Preparative Thin Layer Chromatography (Prep-TLC):

  • The fractions containing the compound of interest are further purified by preparative TLC.

  • The sample is applied as a band onto a silica gel plate.

  • The plate is developed in a suitable solvent system (e.g., hexane-ethyl acetate).

  • The band corresponding to this compound is scraped off the plate, and the compound is eluted from the silica with a polar solvent like methanol or ethyl acetate.

  • The solvent is then evaporated to obtain the purified compound.

Visualizing the Processes

To better understand the workflows and the potential biological context of this compound, the following diagrams are provided.

G cluster_A Method A: Multi-Step Chromatography cluster_B Method B: Simplified Chromatography A_Start Plant Material A_Extract Ethanol Extraction A_Start->A_Extract A_Partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) A_Extract->A_Partition A_Silica Silica Gel Column Chromatography A_Partition->A_Silica A_MCI MCI GEL CHP20 Column A_Silica->A_MCI A_HPLC Semi-preparative RP-HPLC A_MCI->A_HPLC A_End Pure this compound (>98%) A_HPLC->A_End B_Start Plant Material B_Extract Acetone Extraction B_Start->B_Extract B_Silica Silica Gel Column Chromatography B_Extract->B_Silica B_TLC Preparative TLC B_Silica->B_TLC B_End Purified this compound (~90-95%) B_TLC->B_End

Figure 1: Comparative workflow of the two isolation methods.

G DMB This compound NFkB NF-κB Pathway DMB->NFkB inhibits LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB activates IKK IKK Complex NFkB->IKK IkB IκBα IKK->IkB phosphorylates p65p50 p65/p50 IkB->p65p50 releases Nucleus Nucleus p65p50->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->ProInflammatory induces

Figure 2: Hypothetical anti-inflammatory signaling pathway.

Unraveling the Molecular Targets of Dihydromicromelin B: A Quest for Clarity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the molecular targets of Dihydromicromelin B, a natural product isolated from the plant Micromelum minutum, have revealed a significant gap in the current scientific literature. While the compound has been identified and its chemical structure is known, there is a notable absence of published studies elucidating its specific molecular targets and mechanism of action.

This compound is a known coumarin (B35378) derivative found in Micromelum minutum[1][2][3][4][5]. Its existence is confirmed in chemical databases, and it has been isolated alongside other coumarins such as Dihydromicromelin A and Micromelin. However, a comprehensive search for its biological activity and molecular interactions has yielded limited results. One study reported that a mixture of Dihydromicromelin A and this compound was not active against MCF-7 and 4T1 breast cancer cell lines. Beyond this, there is a scarcity of data on its effects on cellular signaling pathways or direct protein binding partners.

The genus Micromelum is a rich source of various bioactive compounds, including numerous coumarins, alkaloids, and flavonoids. Several compounds from Micromelum minutum, such as Micromelin and Microminutin, have demonstrated cytotoxic activities against various cancer cell lines, including P-388 lymphocytic leukemia. This suggests that while this compound itself may not be cytotoxic in the tested cell lines, other related compounds from the same source possess significant biological activity.

Alternative Focus: The Bioactive Congener, Micromelin

Given the lack of available data on the molecular targets of this compound, we propose a comparative guide focusing on a closely related and more extensively studied coumarin from Micromelum minutum: Micromelin . Micromelin has documented anti-leukemic activity and offers a foundation for the detailed analysis requested. The following sections will, therefore, pivot to what is known about Micromelin and other relevant bioactive compounds from Micromelum species, providing a framework for the kind of analysis that could be applied to this compound should further research become available.

Comparative Cytotoxicity of Micromelum minutum Constituents

To provide context, the following table summarizes the cytotoxic activities of various compounds isolated from Micromelum minutum. This data highlights the potential for bioactivity within this class of compounds, even though specific data for this compound is lacking.

CompoundCell LineIC50 (µg/mL)Reference
MicrominutinCholangiocarcinoma (KKU-100)1.719
MurrangatinCholangiocarcinoma (KKU-100)2.9
2',3'-epoxyisocapnolactoneT-lymphoblastic leukemia (CEM-SS)4.6
ScopoletinCholangiocarcinoma (KKU-100)19.2
MinumicrolinCholangiocarcinoma (KKU-100)10.2
Dihydromicromelin A & BMCF-7 and 4T1Not Active

Experimental Protocols for Target Identification

Identifying the molecular targets of a novel compound like this compound would involve a series of well-established experimental protocols. Below are methodologies that could be employed:

1. Affinity Chromatography-Mass Spectrometry:

  • Objective: To isolate and identify proteins that directly bind to this compound.

  • Protocol:

    • Synthesize a this compound analog with a linker for immobilization.

    • Covalently attach the analog to a solid support (e.g., sepharose beads) to create an affinity column.

    • Prepare cell lysates from a relevant cell line or tissue.

    • Incubate the cell lysate with the this compound-coupled beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To identify target engagement in a cellular context.

  • Protocol:

    • Treat intact cells with this compound.

    • Heat the cell lysates to various temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis. Ligand-bound proteins are typically stabilized and remain soluble at higher temperatures.

3. Kinase and Enzyme Screening Panels:

  • Objective: To screen this compound against a large panel of purified kinases or other enzymes.

  • Protocol:

    • Submit this compound to a commercial or in-house screening service.

    • The compound is tested at various concentrations against a library of enzymes.

    • Enzyme activity is measured, and inhibitory concentrations (e.g., IC50) are determined for any hits.

Logical Workflow for Target Identification and Validation

The process of confirming a molecular target follows a logical progression from initial screening to cellular validation.

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Analysis Affinity_Purification Affinity Purification-MS CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Purification->CETSA Identify potential binders Phenotypic_Screening Phenotypic Screening Knockdown_Studies Gene Knockdown/Knockout Phenotypic_Screening->Knockdown_Studies Link phenotype to gene Computational_Docking Computational Docking Enzymatic_Assays In Vitro Enzymatic Assays Computational_Docking->Enzymatic_Assays Predict binding Western_Blot Western Blotting CETSA->Western_Blot Confirm target engagement Enzymatic_Assays->Western_Blot Confirm direct inhibition Reporter_Assays Reporter Gene Assays Knockdown_Studies->Reporter_Assays Validate functional effect Final_Confirmation Confirmed Molecular Target Western_Blot->Final_Confirmation Confirm downstream effects Reporter_Assays->Final_Confirmation Confirm pathway modulation

References

Dihydromyricetin: A Comparative Analysis of its Anti-Cancer and Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Dihydromyricetin (B1665482) (DHM), a natural flavonoid compound, has garnered significant attention within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of DHM's efficacy in two key areas: oncology, with a focus on hepatocellular carcinoma (HCC), and inflammatory diseases, specifically asthma. The performance of DHM is compared against established treatments, Doxorubicin for HCC and Dexamethasone for asthma, supported by experimental data from published research.

Anti-Cancer Effects: Dihydromyricetin vs. Doxorubicin in Hepatocellular Carcinoma

Dihydromyricetin has demonstrated significant anti-cancer effects in hepatocellular carcinoma by inhibiting cell proliferation and inducing apoptosis.[1] Its efficacy is comparable, and in some aspects superior, to conventional chemotherapeutic agents like Nedaplatin, a drug similar to Doxorubicin.[2]

Data Presentation
ParameterDihydromyricetin (DHM)Nedaplatin (NDP)DoxorubicinSource
Cell Viability Inhibition (Hep3B cells) 25 µM: 57.85% 50 µM: 88.55%25 µM: 33.64% 50 µM: 81.55%-[2]
Tumor Weight Reduction (in vivo) 0.26 g (final tumor weight)0.65 g (final tumor weight)-[2]
Mechanism of Action Induces apoptosis via p53-dependent pathway, upregulates Bax and Bak, downregulates Bcl-2.-DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species (ROS).[1][2]

Note: Direct comparative data for Doxorubicin from the same study as DHM and NDP was not available. Doxorubicin's mechanism is provided for a comparative understanding of its action.

Experimental Protocols

Cell Viability Assessment (CCK-8 Assay)

A detailed protocol for assessing cell viability using the Cell Counting Kit-8 (CCK-8) is as follows:

  • Cell Seeding: HepG2 or Hep3B cells are seeded in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. The plate is then incubated for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[3][4]

  • Drug Treatment: After incubation, the culture medium is replaced with fresh medium containing varying concentrations of Dihydromyricetin (e.g., 0, 10, 20, 30, 40, 50 µM) or the comparative drug.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well. Care should be taken to avoid introducing bubbles.

  • Final Incubation: The plate is incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Signaling Pathway Visualization

DHM_Anticancer_Pathway DHM Dihydromyricetin p53 p53 DHM->p53 Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Bax_Bak Bax / Bak p53->Bax_Bak Upregulates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax_Bak->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

DHM's pro-apoptotic signaling pathway in HCC.

Anti-Inflammatory Effects: Dihydromyricetin vs. Dexamethasone in Asthma

Dihydromyricetin has shown potent anti-inflammatory effects in a mouse model of asthma, primarily by reducing the infiltration of inflammatory cells and decreasing the levels of pro-inflammatory cytokines.[5][6] Its performance is compared to Dexamethasone, a corticosteroid commonly used in asthma treatment.

Data Presentation
ParameterDihydromyricetin (DHM)DexamethasoneControl (OVA-induced)Source
Total Inflammatory Cells in BALF (x10⁴ cells/mL) Significantly reduced vs. OVASignificantly reduced vs. OVAElevated[5]
Eosinophils in BALF (x10⁴ cells/mL) Significantly reduced vs. OVASignificantly reduced vs. OVAElevated[5]
IL-4 in BALF (pg/mL) Significantly reduced vs. OVASignificantly reduced vs. OVAElevated[5]
IL-5 in BALF (pg/mL) Significantly reduced vs. OVA-Elevated[5]
IL-13 in BALF (pg/mL) Significantly reduced vs. OVA-Elevated[5]

Note: BALF refers to Bronchoalveolar Lavage Fluid. Specific quantitative values from direct comparative studies were not consistently available and are presented as significant changes relative to the disease model control.

Experimental Protocols

Ovalbumin (OVA)-Induced Asthma Mouse Model

A detailed protocol for inducing an allergic asthma phenotype in mice is as follows:

  • Sensitization: On day 0 and day 14, mice (e.g., C57BL/6) are sensitized by intraperitoneal injection of 50 µg of ovalbumin emulsified in 1 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of phosphate-buffered saline (PBS).[7] The control group receives an injection of PBS with aluminum hydroxide only.

  • Drug Administration: One hour prior to the allergen challenge, mice in the treatment groups are administered Dihydromyricetin (e.g., 10 mg/kg, intraperitoneally) or Dexamethasone.

  • Allergen Challenge: On days 28, 29, and 30, the sensitized mice are challenged with an aerosolized solution of 2% OVA in saline for 20 minutes using a nebulizer.[7] The control group is challenged with saline only.

  • Sample Collection: Twenty-four hours after the final challenge, samples such as bronchoalveolar lavage fluid (BALF) and serum are collected for analysis of inflammatory cell counts and cytokine levels.

Signaling Pathway Visualization

DHM_Anti_inflammatory_Pathway Allergen Allergen (OVA) Th2_Cell Th2 Cell Allergen->Th2_Cell Activates Inflammatory_Cytokines IL-4, IL-5, IL-13 Th2_Cell->Inflammatory_Cytokines Produces DHM Dihydromyricetin DHM->Th2_Cell Inhibits Eosinophil_Recruitment Eosinophil Recruitment Inflammatory_Cytokines->Eosinophil_Recruitment Promotes Airway_Inflammation Airway Inflammation Eosinophil_Recruitment->Airway_Inflammation Leads to

DHM's inhibitory effect on the Th2-mediated inflammatory cascade in asthma.

References

Dihydromyricetin (DHM) Efficacy: A Comparative Analysis Against Standard Antitumor Agents in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of Dihydromyricetin (B1665482) (DHM), a natural flavonoid compound, against established chemotherapeutic agents in the context of hepatocellular carcinoma (HCC). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and mechanisms of DHM.

Dihydromyricetin has demonstrated significant antitumor effects, including the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2][3] Its multifaceted mechanism of action involves the modulation of several key cellular signaling pathways, such as the PI3K/Akt, NF-κB, and p53 pathways.[1][3][4][5][6][7] Notably, studies have shown that DHM can enhance the sensitivity of HCC cells to conventional chemotherapy drugs like Nedaplatin and Cisplatin, suggesting a potential role in combination therapies.[8][9][10][11]

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Dihydromyricetin (DHM) and other known inhibitors in various hepatocellular carcinoma cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCell LineIC50 Value (µM)Treatment DurationReference
Dihydromyricetin HepG25548h[12]
Dihydromyricetin HepG2~150 (approx.)24h[13]
Dihydromyricetin Hep3B25-50 (effective conc.)24h[2]
Cisplatin HepG25.91 ± 0.2724h[8]
Cisplatin + DHM (25µM) HepG24.54 ± 0.2124h[8]
Nedaplatin QGY7701~25 (approx.)48h[9][10]
Nedaplatin + DHM (40µM) QGY7701~12.5 (approx.)48h[9][10]
Doxorubicin HepG21.3 ± 0.1824h[14]
Doxorubicin Huh75.2 ± 0.4924h[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of DHM's efficacy.

Cell Culture and Proliferation Assay (CCK-8)
  • Cell Lines and Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B, QGY7701) are cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[13][15][16] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[13][15][16]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well.[12]

  • Treatment: After 24 hours of incubation to allow for cell adherence, the culture medium is replaced with fresh medium containing various concentrations of DHM or other inhibitors. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for specified durations (e.g., 24, 48, 72 hours).

  • CCK-8 Assay: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with DHM or other compounds for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.[17]

  • Staining: The harvested cells are washed with cold PBS and resuspended in 1X Binding Buffer.[17][18][19][20][21] Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[17][18][19][20][21]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.[17][18][19][20][21] Annexin V-FITC positive and PI negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. It is then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p53) overnight at 4°C.[22] Subsequently, the membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[23][24][25][26][27]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by Dihydromyricetin and a general workflow for assessing its anticancer efficacy.

DHM_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_pi3k PI3K/Akt Pathway DHM DHM Death Receptors Death Receptors DHM->Death Receptors p53 p53 DHM->p53 Bcl-2 Bcl-2 DHM->Bcl-2 inhibits PI3K PI3K DHM->PI3K inhibits Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, Hep3B) Treatment 2. Treatment (DHM vs. Known Inhibitors) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (CCK-8) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Protein_Analysis 3c. Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis 4. Data Analysis (IC50, Apoptosis Rate, Protein Levels) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Conclusion 5. Conclusion (Comparative Efficacy) Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Dihydromicromelin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on general principles for laboratory chemical waste disposal. Due to the absence of a specific Safety Data Sheet (SDS) for Dihydromicromelin B, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound waste should follow a systematic process of identification, segregation, accumulation, and removal by trained personnel.

1. Waste Identification and Classification:

Treat all this compound waste as hazardous chemical waste.[3] This includes:

  • Pure this compound

  • Solutions containing this compound

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials)

  • Spill cleanup materials

Unless confirmed to be non-hazardous by your institution's EHS office, all chemical waste should be managed as hazardous.[3]

2. Waste Segregation:

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biological waste.

  • Keep this compound waste separate from incompatible chemicals. A general best practice is to store acids and bases separately, and to keep oxidizing agents away from organic compounds and reducing agents.

3. Waste Container Selection and Labeling:

  • Use a chemically compatible container for waste accumulation. Plastic containers are often preferred. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate concentrations. Your institution may provide specific hazardous waste labels.

4. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Keep the waste container closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in an SAA.

  • Regularly inspect the SAA for any signs of leaks or container degradation.

5. Requesting Waste Pickup:

  • Once the waste container is full, or if you have reached the accumulation limit, contact your institution's EHS office or hazardous waste management group to arrange for pickup.

  • Follow your institution's specific procedures for requesting a waste pickup.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the sink drain.

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT allow this compound to evaporate in a fume hood as a method of disposal.

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative thresholds for the accumulation of hazardous waste in a laboratory setting, based on general guidelines.

ParameterLimitRegulatory Body/Guideline
Maximum Hazardous Waste Volume in SAA55 gallonsUniversity of Pennsylvania EHRS
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)University of Pennsylvania EHRS
Maximum Storage Time in SAA (if limits not exceeded)12 monthsUniversity of Pennsylvania EHRS
Time to Remove Full Container from SAAWithin 3 calendar daysUniversity of Pennsylvania EHRS
pH Range for Potential Drain Disposal (for approved substances only)> 5.0 and < 12.5Central Washington University
pH Requiring Hazardous Waste Disposal≤ 2 or ≥ 12.5University of Pennsylvania EHRS

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the recommended protocol is the general procedure for laboratory chemical waste disposal outlined above. This involves collection in a designated, labeled, and sealed container, followed by removal by a licensed hazardous waste contractor coordinated through the institution's EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.

A This compound Waste Generated (Solid or Liquid) B Is this a chemical waste? A->B C Treat as Hazardous Chemical Waste B->C Yes D Select a Compatible, Labeled Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is the container full or has the accumulation time limit been reached? E->F G Keep container closed and continue to accumulate waste F->G No H Contact EHS for Waste Pickup F->H Yes G->E I EHS Collects and Disposes of Waste H->I cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) A Waste Generation (this compound) B Segregation into Designated Waste Stream A->B C Accumulation in Labeled, Closed Container in SAA B->C D Researcher Requests Pickup C->D E EHS Personnel Collects Waste D->E F Consolidation and Off-site Disposal E->F

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dihydromicromelin B. Adherence to these protocols is essential to ensure personal safety and proper disposal of hazardous materials.

This compound is a potent compound requiring stringent handling procedures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its cytotoxic nature necessitates treating it with the highest level of precaution, similar to other cytotoxic agents used in research and chemotherapy.[1] Occupational exposure to cytotoxic drugs can lead to serious health risks, including skin contact, inhalation, and ingestion.[1][2][3] Therefore, a comprehensive safety plan encompassing personal protective equipment (PPE), operational procedures, and waste disposal is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The primary strategy to mitigate risks associated with this compound is the consistent and correct use of appropriate PPE.[4] The following table summarizes the required PPE for various handling scenarios.

Activity Required Personal Protective Equipment (PPE)
Unpacking & Storage - Outer gloves (chemotherapy-rated) - Inner gloves (chemotherapy-rated) - Disposable gown
Preparation (Weighing, Dissolving) - Outer gloves (chemotherapy-rated) - Inner gloves (chemotherapy-rated) - Disposable, fluid-resistant gown - Eye protection (safety glasses with side shields or goggles) - Face shield (if splashing is possible) - Respiratory protection (N95 or higher, especially for powders)
Administration/Use - Outer gloves (chemotherapy-rated) - Inner gloves (chemotherapy-rated) - Disposable, fluid-resistant gown - Eye protection (safety glasses with side shields or goggles)
Waste Disposal - Outer gloves (chemotherapy-rated) - Inner gloves (chemotherapy-rated) - Disposable, fluid-resistant gown - Eye protection (safety glasses with side shields or goggles)
Spill Cleanup - Outer gloves (industrial thickness, e.g., neoprene or nitrile >0.45mm) - Inner gloves (chemotherapy-rated) - Disposable, fluid-resistant gown - Eye protection (goggles) - Face shield - Respiratory protection (N95 or higher)

Note: Always inspect gloves for tears or defects before use. Change gloves immediately if they become contaminated.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is critical to minimize exposure and prevent contamination. The following diagram illustrates the key stages of handling this compound, from receipt to disposal.

cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving Receive Shipment unpack Unpack in Designated Area receiving->unpack Inspect for damage storage Store in Labeled, Sealed Container unpack->storage Wear gloves and gown ppe_prep Don Full PPE storage->ppe_prep weigh Weigh Compound in Ventilated Enclosure ppe_prep->weigh dissolve Dissolve in a Fume Hood or BSC weigh->dissolve ppe_exp Don Appropriate PPE dissolve->ppe_exp experiment Conduct Experiment ppe_exp->experiment decontaminate_work Decontaminate Work Surfaces experiment->decontaminate_work segregate Segregate Cytotoxic Waste decontaminate_work->segregate package Package in Labeled, Leak-Proof Containers segregate->package dispose Dispose via High-Temperature Incineration package->dispose

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Handling Procedures

  • Receiving and Unpacking:

    • Upon receipt, inspect the external packaging for any signs of damage or leakage.

    • Wear a protective gown and two pairs of chemotherapy-rated gloves when unpacking.

    • Unpack the compound in a designated area, such as a chemical fume hood, to contain any potential airborne particles.

    • Place the primary container in a clearly labeled, sealed secondary container for storage.

  • Preparation (Weighing and Dissolving):

    • All manipulations of solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of airborne particles.

    • Don full PPE as outlined in the table above, including double gloves, a disposable gown, and respiratory and eye protection.

    • Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.

    • Clean all surfaces and equipment with an appropriate deactivating solution after each use.

  • Experimental Use:

    • Ensure all procedures are performed in a well-ventilated area.

    • Wear appropriate PPE, including gloves and a lab coat or gown.

    • Avoid skin contact with the compound and any solutions containing it.

    • After use, decontaminate all work surfaces.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to strict protocols to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Sharps: Needles, syringes, and other contaminated sharp objects must be placed in a designated, puncture-resistant cytotoxic sharps container with a purple lid.

  • Solid Waste: Contaminated PPE (gloves, gowns, masks), absorbent pads, and other solid materials should be placed in thick, leak-proof plastic bags (at least 2 mm thick for polypropylene) that are clearly labeled with a cytotoxic warning symbol. These bags should then be placed in a rigid, leak-proof container with a lid.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled waste container.

Final Disposal:

  • All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.

  • The only approved method for the destruction of cytotoxic waste is high-temperature incineration. This process ensures the complete breakdown of the hazardous compounds.

  • Never dispose of cytotoxic waste in general laboratory trash or down the drain.

The following diagram outlines the decision-making process for proper waste stream management.

cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway start Waste Generated is_sharp Is it a sharp object? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_container Purple Cytotoxic Sharps Container is_sharp->sharps_container Yes is_solid Is it solid waste? is_liquid->is_solid No liquid_container Sealed, Labeled Liquid Waste Container is_liquid->liquid_container Yes solid_container Labeled, Double-Bagged Solid Waste Container is_solid->solid_container Yes final_disposal High-Temperature Incineration sharps_container->final_disposal liquid_container->final_disposal solid_container->final_disposal

Caption: Cytotoxic Waste Disposal Workflow.

By adhering to these comprehensive guidelines, you contribute to a safe and responsible research environment for yourself and your colleagues. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。